molecular formula C7H14N2O2 B556376 Ac-val-nh2 CAS No. 37933-88-3

Ac-val-nh2

Katalognummer: B556376
CAS-Nummer: 37933-88-3
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: WEHJKQHCMGQEEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ac-Val-NH2, also known as N-alpha-Acetyl-L-valine amide, is a chemically modified valine derivative with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . Its CAS number is 37933-88-3 . This compound serves as a versatile building block in peptide synthesis and biochemical research. The incorporation of an acetyl group at the N-terminus and an amide group at the C-terminus enhances the molecule's stability by protecting it from enzymatic degradation by exopeptidases, making it valuable for studying peptide structure and function . Valine is a nonpolar, neutral, and hydrophobic amino acid, and its modified form is particularly useful for introducing these specific properties into synthetic peptide chains . Researchers utilize such protected amino acids to investigate protein folding, stability, and molecular interactions, as the side chains of amino acids like valine are critical determinants of a protein's final three-dimensional configuration and functional properties . As a key intermediate in solid-phase peptide synthesis (SPPS), Ac-Val-NH2 enables the creation of custom peptides for applications in drug discovery, biological probe development, and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-acetamido-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHJKQHCMGQEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958945
Record name 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37933-88-3
Record name N-Acetyl L-valinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-acetamido-3-methylbutanamide (N-acetyl-L-valinamide)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-acetamido-3-methylbutanamide, systematically known as N-acetyl-L-valinamide, is a derivative of the essential amino acid L-valine. Its structure features an acetylated N-terminus and an amidated C-terminus, making it a valuable building block in peptide synthesis and a model compound for studying peptide structure and interactions.[] This guide provides a comprehensive overview of its synthesis, grounded in fundamental principles of organic chemistry and peptide coupling, to offer field-proven insights for its practical preparation and quality control.

Strategic Overview: A Two-Step Approach

The synthesis of N-acetyl-L-valinamide from its parent amino acid, L-valine, is most logically approached via a two-step sequence. This strategy ensures chemoselectivity and preserves the critical stereochemistry at the α-carbon.

  • N-terminal Acetylation: The synthesis commences with the protection of the α-amino group of L-valine via acetylation. This step converts the nucleophilic amine into a neutral amide, preventing it from participating in subsequent reactions.

  • C-terminal Amidation: The carboxylic acid moiety of the resulting N-acetyl-L-valine is then activated and coupled with an ammonia source to form the desired primary amide.

This strategic pathway is visualized in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow L_Valine L-Valine Step1 Step 1: N-Acetylation L_Valine->Step1 Acetic Anhydride N_Acetyl_L_Valine N-acetyl-L-valine Step1->N_Acetyl_L_Valine Step2 Step 2: C-Terminal Amidation N_Acetyl_L_Valine->Step2 1. Coupling Reagent (DCC/HOBt) 2. Ammonia Source Target (S)-2-acetamido-3-methylbutanamide Step2->Target

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the Precursor: N-acetyl-L-valine

Principle and Reagent Selection

The initial step involves the acylation of the α-amino group of L-valine. While several acetylating agents exist, acetic anhydride is the reagent of choice for its optimal reactivity and handling characteristics.[2][3] Alternative reagents present challenges: acetic acid requires high temperatures that risk racemization, while acetyl chloride is highly reactive and susceptible to hydrolysis, making it unsuitable for aqueous reaction conditions.[2] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the amino nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Experimental Protocol: N-acetylation of L-valine

This protocol is adapted from established methods for the N-acetylation of amino acids.[2]

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer and pH meter, dissolve L-valine (1.0 eq) in water.

  • pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 8.0 using a suitable base (e.g., 2N NaOH).

  • Acetylation: Slowly add acetic anhydride (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10°C. Concurrently, add an aqueous base solution as needed to maintain the pH at 8.0.

  • Reaction Completion: After the addition of acetic anhydride is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Isolation: Acidify the reaction mixture to a pH of ~1.5 with concentrated HCl.[2] A white precipitate of N-acetyl-L-valine will form.

  • Purification: Cool the mixture in an ice bath for several hours to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.[3]

ParameterValueReference
IUPAC Name (2S)-2-acetamido-3-methylbutanoic acid[3]
CAS Number 96-81-1[3]
Molecular Formula C₇H₁₃NO₃[4]
Molecular Weight 159.18 g/mol [4]
Appearance White crystalline powder[3]
Melting Point 163-167 °C[3]
Expected Yield >90%[5]

Part 2: C-Terminal Amidation via Carboxyl Activation

The Challenge and Solution for Amide Bond Formation

The direct reaction between the carboxylic acid of N-acetyl-L-valine and ammonia is thermodynamically unfavorable under mild conditions.[6] This is due to a rapid acid-base reaction that forms a highly stable ammonium carboxylate salt, preventing nucleophilic attack.[7] To overcome this, the carboxyl group must be converted into a more reactive electrophilic species. This process, known as carboxyl activation, is the cornerstone of modern amide synthesis and is typically achieved using coupling reagents.[7][8]

Core Methodology: DCC/HOBt-Mediated Coupling

A robust and widely-used method for amide bond formation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt).[6][9][10]

  • Expertise & Experience - The "Why":

    • DCC (The Activator): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[11]

    • HOBt (The Racemization Suppressant): The O-acylisourea intermediate is unstable and prone to rearranging into an N-acylurea byproduct or promoting racemization of the chiral center.[9] HOBt mitigates this by rapidly trapping the intermediate to form an HOBt-active ester. This ester is sufficiently reactive to couple with the amine (ammonia) but is significantly more stable, minimizing the risk of racemization and side reactions.[9][12]

    • Trustworthiness - A Self-Validating System: The reaction produces a byproduct, dicyclohexylurea (DCU), which is insoluble in most common organic solvents like dichloromethane (DCM).[9] The precipitation of DCU provides a visual cue that the activation and coupling are proceeding and serves to drive the reaction to completion according to Le Châtelier's principle.

G cluster_1 DCC/HOBt Coupling Mechanism NAcV N-acetyl-L-valine (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) NAcV->OAI + DCC DCC DCC HOBtEster HOBt-Active Ester (Stable Intermediate) OAI->HOBtEster + HOBt - DCU DCU DCU (Precipitates) OAI->DCU Side Reaction HOBt HOBt Product N-acetyl-L-valinamide HOBtEster->Product + NH3 - HOBt (recycled) NH3 Ammonia (NH3)

Caption: Mechanism of DCC/HOBt mediated amide bond formation.

Experimental Protocol: C-Terminal Amidation
  • Activation: Dissolve N-acetyl-L-valine (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture. Stir at 0°C for 30-60 minutes. A white precipitate of DCU should begin to form.

  • Coupling: Introduce the ammonia source. This can be achieved by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure (S)-2-acetamido-3-methylbutanamide.

ParameterValueReference
IUPAC Name (2S)-2-acetamido-3-methylbutanamide[13]
CAS Number 37933-88-3[13]
Molecular Formula C₇H₁₄N₂O₂[13]
Molecular Weight 158.20 g/mol [13]
Appearance White solid-
Expected Yield 70-90%-

Part 3: Characterization and Chiral Purity Analysis

Structural Verification

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

Critical Quality Attribute: Chiral Purity

Maintaining the (S)-configuration of the starting L-valine is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.[14] Therefore, assessing the chiral purity, or enantiomeric excess (e.e.), of the final product is a critical quality control step.

  • Methodology: Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary technique for determining enantiomeric purity.[14] This can be accomplished in two ways:

    • Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers of the final product.[15][16]

    • Indirect Separation: Derivatizing the product with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[17]

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[17]

Conclusion

The synthesis of (S)-2-acetamido-3-methylbutanamide is a well-defined process that hinges on two key transformations: selective N-acetylation of L-valine and subsequent C-terminal amidation via carboxyl activation. The use of a DCC/HOBt coupling system represents a reliable and field-proven method that ensures high yields while critically suppressing racemization of the chiral center. Rigorous analytical characterization, particularly chiral HPLC, is essential to validate the stereochemical integrity of the final product, ensuring its suitability for applications in research and development.

References

  • AAPPTEC. Coupling Reagents - AAPPTEC - Peptides. Available from: [Link]

  • Kumaran, K. (2012). Protecting groups in amino acids. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

  • Merck. Novabiochem® Coupling reagents. Available from: [Link]

  • The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Available from: [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Available from: [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Available from: [Link]

  • Iannucci, I., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. Available from: [Link]

  • Master Organic Chemistry. (2018). Formation of Amides. Available from: [Link]

  • Chemistry LibreTexts. (2026). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available from: [Link]

  • MySkinRecipes. (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid. Available from: [Link]

  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Available from: [Link]

  • ResearchGate. NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture. Available from: [Link]

  • SK pharmteco. (2022). Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

  • PubChem. (2S)-2-(2-acetamidoacetamido)-3-methylbutanamide. Available from: [Link]

  • PubChem. N-Acetyl-L-valine. Available from: [Link]

  • Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • PubChem. N-Acetyl L-valinamide. Available from: [Link]

  • PubChem. N-Acetyl-L-leucyl-L-valinamide. Available from: [Link]

  • ResearchGate. Synthesis and characterization of several valinamide derivatives. Available from: [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • MDPI. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available from: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • Organic Syntheses. 3-acetamido-2-butanone. Available from: [Link]

  • Cheméo. Chemical Properties of N-acetyl-N'-methyl-DL-valinamide. Available from: [Link]

  • NIST. L-Valine, N-acetyl-. Available from: [Link]

  • Cardiff University. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Available from: [Link]

  • Google Patents. Method for preparing L-valine and D-valine by chemical resolution.

Sources

An In-Depth Technical Guide to the Biological Significance of N-Acetylated Amino Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acetylated amino acid amides represent a diverse and increasingly significant class of biomolecules with pleiotropic roles in cellular physiology and pathology.[1] Once viewed primarily as metabolic intermediates or detoxification products, these compounds are now recognized as critical signaling molecules, metabolic regulators, and promising therapeutic agents. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted biological functions of N-acetylated amino acid amides. We will delve into their roles in neurobiology, metabolic homeostasis, and inflammation, and provide detailed experimental protocols for their synthesis and analysis, aimed at researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Understanding

The N-acetylation of amino acids, a seemingly simple biochemical modification, has profound implications for their function and fate within biological systems. This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of an amino acid, a reaction catalyzed by N-acetyltransferase enzymes.[2] While the N-acetylation of proteins is a well-established post-translational modification, the significance of free N-acetylated amino acids and their amidated derivatives has been a more recent revelation.

Historically, the discovery of N-acetylaspartate (NAA) in the brain in 1956 marked a turning point, identifying it as one of the most abundant metabolites in the central nervous system (CNS).[3] Its high concentration hinted at a crucial, albeit then unknown, role.[3] Similarly, the identification of N-isovalerylglycine in patients with isovaleric acidemia demonstrated that N-acylation could serve as a detoxification pathway.[4] Today, the field has expanded to include a wide array of N-acyl amino acids, recognized as a family of lipid signaling molecules structurally related to endocannabinoids.[5][6] These molecules are now implicated in a vast range of physiological processes, including pain, inflammation, memory, and metabolic control.[1]

This guide will illuminate the journey of N-acetylated amino acid amides from biochemical curiosities to key players in cellular signaling and therapeutic development.

Biosynthesis and Metabolism: A Tightly Regulated Network

The cellular concentrations of N-acetylated amino acid amides are meticulously controlled by a network of biosynthetic and degradative enzymes. Understanding these pathways is crucial for comprehending their biological roles and for developing strategies to modulate their activity.

Biosynthesis

The formation of N-acetylated amino acid amides can occur through several enzymatic pathways.[7]

  • ATP-Dependent Acyl-Adenylating Enzymes: This is a major pathway for the biosynthesis of many N-acyl amino acids. These enzymes utilize the energy from ATP hydrolysis to activate a carboxylic acid, forming an acyl-adenylate intermediate, which then reacts with the amino acid.[7]

  • ATP-Independent Hydrolases: Enzymes such as lipases and aminoacylases can also catalyze the formation of these amides through a transient acyl-enzyme intermediate.[7]

  • N-Acetyltransferase 8-Like (NAT8L): In the brain, the synthesis of the prominent N-acetylated amino acid, N-acetylaspartate (NAA), is catalyzed by the enzyme NAT8L, which transfers an acetyl group from acetyl-CoA to aspartate within neuronal mitochondria.[3][8]

  • Peptidase M20 Domain Containing 1 (PM20D1): This circulating enzyme can catalyze both the synthesis and hydrolysis of various N-acyl amino acids, playing a key role in regulating their levels in the blood.[1]

  • Fatty Acid Amide Hydrolase (FAAH): While primarily known for its degradative role, FAAH can also function in reverse to synthesize N-acyl amino acids intracellularly.[9]

cluster_synthesis Biosynthesis cluster_degradation Degradation Amino Acid Amino Acid NAAA N-Acetylated Amino Acid Amide Amino Acid->NAAA Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->NAAA ATP ATP NAT8L NAT8L (e.g., for NAA) ATP->NAT8L NAT8L->NAAA Acetyl-CoA PM20D1_Synth PM20D1 (extracellular) PM20D1_Synth->NAAA FAAH_Synth FAAH (intracellular) FAAH_Synth->NAAA NAAA_Deg N-Acetylated Amino Acid Amide ASPA ASPA (e.g., for NAA) NAAA_Deg->ASPA PM20D1_Hyd PM20D1 (extracellular) NAAA_Deg->PM20D1_Hyd FAAH_Hyd FAAH (intracellular) NAAA_Deg->FAAH_Hyd Amino Acid_Out Amino Acid ASPA->Amino Acid_Out Fatty Acid_Out Fatty Acid ASPA->Fatty Acid_Out Acetate PM20D1_Hyd->Amino Acid_Out PM20D1_Hyd->Fatty Acid_Out FAAH_Hyd->Amino Acid_Out FAAH_Hyd->Fatty Acid_Out

Caption: Biosynthesis and Degradation Pathways of N-Acetylated Amino Acid Amides.

Degradation

The breakdown of N-acetylated amino acid amides is equally important for maintaining homeostasis.

  • Aspartoacylase (ASPA): In the CNS, NAA is hydrolyzed by ASPA, primarily in oligodendrocytes, to yield acetate and aspartate.[8][10] This process is crucial for providing acetate for myelin lipid synthesis.[10]

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is a major player in the degradation of a wide range of N-acyl amino acids, including the endocannabinoid anandamide.[1][11]

  • PM20D1: As mentioned, this enzyme exhibits bidirectional activity and is a key hydrolase for circulating N-acyl amino acids.[1]

Diverse Biological Functions

N-acetylated amino acid amides exert a wide range of biological effects, from acting as neurotransmitters and signaling molecules to serving as metabolic substrates and therapeutic agents.

Neurobiology and the Central Nervous System

The CNS is a major site of N-acetylated amino acid amide activity.

  • N-Acetylaspartate (NAA): As one of the most abundant amino acid derivatives in the brain, NAA has multiple proposed functions.[12] It is considered a marker of neuronal health and viability, and its levels are measured by magnetic resonance spectroscopy (MRS) in various neurological disorders.[3][10] NAA is synthesized in neurons and then transported to oligodendrocytes, where its breakdown by aspartoacylase provides acetate for the synthesis of myelin lipids.[10] This intercellular metabolic cycle is also thought to be involved in removing water from neurons and linking neuronal activity with energy metabolism.[13] Furthermore, NAA is a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[8][10]

  • N-Acyl Amino Acids as Neuromodulators: A growing family of N-acyl amino acids, such as N-arachidonoyl glycine, act as signaling lipids in the brain.[14][15] They can modulate a variety of receptors and ion channels, influencing processes like pain perception, inflammation, and cognition.[1][15]

Metabolic Regulation and Energy Homeostasis

Beyond the CNS, N-acetylated amino acid amides are emerging as key regulators of systemic metabolism.

  • Lipid Metabolism: The metabolism of NAA has been implicated in de novo lipogenesis and brown adipocyte differentiation.[8] The acetate derived from NAA breakdown can be converted to acetyl-CoA, a central molecule in lipid synthesis.[8]

  • Energy Expenditure: Certain N-acyl amino acids have been shown to stimulate mitochondrial uncoupling, leading to increased energy expenditure.[9] This has generated interest in these molecules as potential therapeutic targets for obesity and related metabolic disorders.

Inflammation and Oxidative Stress

The anti-inflammatory and antioxidant properties of certain N-acetylated amino acid amides have been extensively studied.

  • N-Acetylcysteine Amide (NACA): NACA is a derivative of the well-known antioxidant N-acetylcysteine (NAC).[16] By neutralizing the carboxylic acid group, NACA is more lipophilic and has greater membrane permeability, allowing it to be administered at lower doses than NAC.[16][17] It acts as a precursor for glutathione (GSH) synthesis, a major intracellular antioxidant, and can also directly scavenge free radicals.[17] NACA has shown promise in models of neurodegenerative diseases, traumatic brain injury, and inflammation.[16][18][19]

cluster_stimulus Cellular Stress cluster_naca Therapeutic Intervention cluster_pathway Nrf2-ARE Signaling Pathway TBI Traumatic Brain Injury (TBI) Nrf2_Keap1 Nrf2-Keap1 Complex TBI->Nrf2_Keap1 Induces Oxidative Stress NACA N-Acetylcysteine Amide (NACA) NACA->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Oxidative_Stress Reduced Oxidative Stress (Lower MDA, Higher SOD, GPx) Antioxidant_Genes->Oxidative_Stress Apoptosis Reduced Apoptosis (Lower Cleaved Caspase-3) Oxidative_Stress->Apoptosis Neuroprotection Neuroprotection & Improved Neurological Function Apoptosis->Neuroprotection

Caption: Neuroprotective Mechanism of NACA via the Nrf2-ARE Pathway in TBI.[18]

Role in Disease and Therapeutic Potential

The dysregulation of N-acetylated amino acid amide metabolism is associated with several diseases, highlighting their potential as both biomarkers and therapeutic targets.

  • Canavan Disease: This rare and fatal genetic disorder is caused by a deficiency in the ASPA enzyme, leading to a toxic buildup of NAA in the brain and severe leukodystrophy.[3][10][12]

  • Inborn Errors of Metabolism: The accumulation of specific N-acyl amino acids in urine can be a diagnostic marker for certain metabolic diseases, such as maple syrup urine disease.[20]

  • Drug Development: The unique properties of molecules like NACA, with its enhanced bioavailability and potent antioxidant effects, make it a promising candidate for treating a range of conditions associated with oxidative stress, including neurodegenerative diseases, graft-versus-host disease, and radiation-induced tissue damage.[16][21][22]

Experimental Protocols and Methodologies

The study of N-acetylated amino acid amides requires robust and reliable experimental methods. This section provides an overview of key protocols for their synthesis and analysis.

Chemical Synthesis: A Modified Schotten-Baumann Reaction

The synthesis of N-acetylated amino acid amides can be achieved through various methods. A common and historically significant approach is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride or anhydride under alkaline conditions.[4]

Protocol: Synthesis of N-Acetyl-L-Leucine Amide

Rationale: This protocol utilizes a two-step process. First, the amino acid is N-acetylated using acetic anhydride in a basic solution to prevent protonation of the amine, making it a better nucleophile. The resulting N-acetyl amino acid is then amidated. This step-wise approach provides good control over the reaction and yields.

Materials:

  • L-Leucine

  • Sodium hydroxide (NaOH)

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

Step 1: N-Acetylation of L-Leucine

  • Dissolution: Dissolve L-leucine (1 molar equivalent) in a 1 M aqueous solution of NaOH (2 molar equivalents) in a flask. Cool the solution to 0-5°C in an ice bath with continuous stirring.[4]

  • Acylation: Add acetic anhydride (1.2 molar equivalents) dropwise to the cold, stirring solution. Maintain the temperature below 10°C. The dropwise addition is critical to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the pH and maintain it in the alkaline range (pH 8-9) by adding 1 M NaOH as needed.[4]

  • Acidification: After the reaction is complete, cool the solution again in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. This will protonate the carboxylic acid, causing the N-acetyl-L-leucine to precipitate.[4]

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol-water mixture.[4]

Step 2: Amidation of N-Acetyl-L-Leucine

  • Activation of Carboxylic Acid: In a fume hood, suspend the dried N-acetyl-L-leucine (1 molar equivalent) in an excess of thionyl chloride (SOCl₂) and reflux the mixture for 1-2 hours. This converts the carboxylic acid to the more reactive acyl chloride.

  • Removal of Excess Reagent: Remove the excess SOCl₂ under reduced pressure using a rotary evaporator.

  • Amination: Dissolve the resulting acyl chloride in anhydrous diethyl ether and add it dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide with vigorous stirring.

  • Isolation and Purification: A precipitate of N-acetyl-L-leucine amide will form. Collect the solid by filtration, wash with cold diethyl ether, and dry. Recrystallize from a suitable solvent to obtain the pure product.

Self-Validation:

  • Thin-Layer Chromatography (TLC): Monitor the progress of both reaction steps.

  • Melting Point: Compare the melting point of the final product with the literature value.

  • Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Techniques for Quantification

Accurate quantification of N-acetylated amino acid amides in biological samples is essential for understanding their physiological roles.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is the gold standard for the analysis of these compounds due to its high sensitivity and specificity. It allows for the separation of different N-acetylated amino acid amides and their accurate quantification, even in complex biological matrices.[2]

Protocol: Quantification of NACA in Plasma

  • Sample Preparation:

    • Precipitate proteins from a plasma sample by adding a three-fold volume of cold acetonitrile containing an internal standard (e.g., deuterated NACA).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for injection.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will separate NACA from other plasma components.

  • MS Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor-to-product ion transitions for both NACA and the internal standard for high selectivity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of NACA.

    • Calculate the concentration of NACA in the plasma sample by comparing its peak area ratio to the internal standard against the standard curve.

Data Presentation: Comparative Bioavailability of NAC and NACA

CompoundAdministration RouteDose (mg/kg)Peak Plasma Concentration (Cmax) (µg/mL)Time to Peak (Tmax) (h)Oral Bioavailability (%)Reference
NAC Oral100~101.5~15% (species dependent)[16][22]
NACA Oral100~450.5~67% (in mice)[22]

This table clearly demonstrates the superior pharmacokinetic profile of NACA compared to NAC, a key rationale for its development as a therapeutic agent.[22]

Start Start: Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection (Reverse-Phase C18 Column) Reconstitution->LC_Injection Gradient_Elution Gradient Elution LC_Injection->Gradient_Elution MS_Detection MS/MS Detection (Triple Quadrupole, MRM Mode) Gradient_Elution->MS_Detection Data_Analysis Data Analysis (Peak Integration, Standard Curve) MS_Detection->Data_Analysis End End: Quantified Concentration Data_Analysis->End

Caption: Experimental Workflow for LC-MS/MS Quantification of N-Acetylated Amino Acid Amides.

Future Perspectives and Conclusion

The field of N-acetylated amino acid amides is rapidly evolving. While significant progress has been made in elucidating their roles in health and disease, many questions remain. Future research will likely focus on:

  • Discovering Novel N-Acyl Amino Acids: The full diversity of this class of molecules is likely yet to be uncovered.

  • Elucidating Receptor Interactions: Identifying the specific receptors and signaling pathways through which these molecules exert their effects is a key area of investigation.

  • Therapeutic Development: The promising preclinical data for compounds like NACA will hopefully translate into effective therapies for a range of human diseases.

References

  • Baslow, M. H. (2010). Evidence that the tri-cellular metabolism of N-acetylaspartate functions as the brain's “operating system”: how NAA metabolism supports meaningful intercellular frequency-encoded communications. Amino Acids. [Source: Semantic Scholar]
  • N-acyl amides. (n.d.). In Wikipedia. Retrieved from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024, February 16). PubMed. Retrieved from [Link]

  • Wiśniewski, E., et al. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in Oncology. [Source: PMC]
  • N-acetyl-aspartic acid (NAA) - metabolite. (2025, March 11). biocrates life science ag. Retrieved from [Link]

  • Baslow, M. H. (2002). N-Acetylaspartate in the Vertebrate Brain: Metabolism and Function. Ovid. Retrieved from [Link]

  • N-acetylcysteine amide (NACA), a novel GSH prodrug: Its metabolism and implications in health. (n.d.). ResearchGate. Retrieved from [Link]

  • Moffett, J. R., et al. (n.d.). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. ResearchGate. Retrieved from [Link]

  • N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. (2019, January 14). ResearchGate. Retrieved from [Link]

  • Sunitha, K., et al. (2013). N-acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine. PubMed. Retrieved from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). ResearchGate. Retrieved from [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Retrieved from [Link]

  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. Retrieved from [Link]

  • Connor, M., et al. (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. Retrieved from [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023, September 5). MDPI. Retrieved from [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. Retrieved from [Link]

  • The Role of N-Acetylcysteine Amide (NACA) As Prophylactic Treatment for Acute Graft-Versus-Host Disease. (2022, November 15). ASH Publications. Retrieved from [Link]

  • N-acetylcysteine amide (nac amide) for the treatment of diseases and conditions. (n.d.). Google Patents.
  • N-Acetylcysteine Amide Is a Potential Novel Radioprotector of Salivary Gland Function. (n.d.). MDPI. Retrieved from [Link]

  • N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. (2018, December 4). PubMed. Retrieved from [Link]

  • Kim, J., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. Semantic Scholar. Retrieved from [Link]

  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Retrieved from [Link]

  • Pandya, J. D., et al. (2014). N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Formula and Isomers of N-Acetyl-L-valinamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-valinamide is a derivative of the essential amino acid L-valine, characterized by an acetyl group at the N-terminus and an amide group at the C-terminus. While structurally straightforward, its single chiral center gives rise to critical stereoisomerism. Furthermore, its molecular formula, C7H14N2O2, allows for a variety of constitutional isomers. For researchers in drug development and the life sciences, a comprehensive understanding of these isomeric forms is not merely academic; it is fundamental to ensuring the purity, efficacy, and safety of synthesized compounds. The subtle differences between isomers can lead to vastly different biological activities. This guide provides a detailed exploration of the structural formula of N-Acetyl-L-valinamide, delves into the nuances of its stereoisomeric and constitutional isomers, and outlines the essential synthetic and analytical methodologies required for their precise control and characterization.

Chapter 1: The Core Molecule: N-Acetyl-L-valinamide

Introduction to N-Acetyl Amino Amides

N-acetylated amino acid amides represent a class of compounds with significant utility in biochemical research and pharmaceutical development. The N-acetyl group can enhance the metabolic stability of the parent amino acid, while the C-terminal amide can alter its solubility, hydrogen bonding capacity, and interaction with biological targets. These modifications are often employed to create peptide mimetics or to serve as building blocks in more complex molecular syntheses.

Structural Formula and Chemical Properties

N-Acetyl-L-valinamide is identified by the IUPAC name 2-acetamido-3-methylbutanamide.[1] Its structure consists of a central valine framework where the amino group is acetylated and the carboxylic acid is converted to a primary amide.

The key chemical identifiers are:

  • Molecular Formula: C7H14N2O2[1]

  • Molecular Weight: 158.20 g/mol [1]

  • CAS Number: 37933-88-3[1]

The presence of two amide bonds, along with the isopropyl side chain of the valine residue, dictates its physicochemical properties, including its polarity and potential for hydrogen bonding.

3D Conformation and Stereochemistry

The defining stereochemical feature of N-Acetyl-L-valinamide is the chiral center at the alpha-carbon (Cα) of the original valine residue. In the "L" configuration, as designated by its name, the substituents around this carbon are arranged in a specific three-dimensional orientation. This stereochemistry is crucial as biological systems, particularly enzymes and receptors, are inherently chiral and often exhibit high specificity for one stereoisomer over another.

Table 1: Physicochemical Properties of N-Acetyl-L-valinamide
PropertyValueSource
Molecular Weight158.20 g/mol PubChem[1]
Molecular FormulaC7H14N2O2PubChem[1]
XLogP3-0.6PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]

Chapter 2: Isomerism in N-Acetyl-valinamide Systems

The Landscape of Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This can manifest as either constitutional isomerism (different connectivity) or stereoisomerism (same connectivity, different spatial arrangement).[2] For a molecule with the formula C7H14N2O2, the isomeric landscape is vast, but for practical purposes in drug development, the most relevant isomers are those closely related to the parent structure.

Stereoisomers: The Enantiomeric Pair

The most critical isomeric relationship for N-Acetyl-L-valinamide is that with its enantiomer.

2.2.1 N-Acetyl-L-valinamide vs. N-Acetyl-D-valinamide Enantiomers are non-superimposable mirror images of each other.[3] N-Acetyl-L-valinamide and N-Acetyl-D-valinamide constitute such a pair. They share identical physical properties like melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light and their interactions with other chiral molecules.

2.2.2 Chirality and Optical Activity Chiral molecules are optically active, meaning they rotate the plane of polarized light.[4]

  • N-Acetyl-L-valinamide will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)).

  • N-Acetyl-D-valinamide will rotate light by an equal magnitude but in the opposite direction.[4]

A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[3]

G cluster_L N-Acetyl-L-valinamide cluster_D N-Acetyl-D-valinamide L_mol C₇H₁₄N₂O₂ (S-configuration) D_mol C₇H₁₄N₂O₂ (R-configuration) L_mol->D_mol Mirror Plane caption Figure 1. Enantiomeric relationship between L- and D- forms.

Caption: Figure 1. Enantiomeric relationship between L- and D- forms.

Constitutional Isomers

Constitutional isomers have the same molecular formula (C7H14N2O2) but differ in the way their atoms are connected.[2][5]

2.3.1 N-Acetyl-norvalinamide Norvaline is a straight-chain amino acid and a constitutional isomer of valine. N-Acetyl-norvalinamide, therefore, has the same molecular formula as N-Acetyl-L-valinamide but with a different carbon skeleton (an n-propyl side chain instead of an isopropyl side chain). This seemingly minor change results in a distinct compound with different physical and chemical properties.

2.3.2 Other Potential Constitutional Isomers The formula C7H14N2O2 can correspond to numerous other structures, including:

  • Cyclic structures: For instance, ethyl piperazine-1-carboxylate is a cyclic compound that shares the same molecular formula but has a completely different structural framework and functional groups.[6][7]

  • Positional Isomers: While less common in this specific context, one could envision isomers where the acetyl group is attached to a different atom, though this would be synthetically challenging and less stable.

G parent Molecular Formula C₇H₁₄N₂O₂ valinamide N-Acetyl-valinamide (Isopropyl side chain) parent->valinamide Isomer 1 norvalinamide N-Acetyl-norvalinamide (n-propyl side chain) parent->norvalinamide Isomer 2 cyclic Ethyl piperazine-1-carboxylate (Cyclic ether/amine) parent->cyclic Isomer 3 caption Figure 2. Examples of constitutional isomers.

Caption: Figure 2. Examples of constitutional isomers.

Chapter 3: Synthesis and Stereochemical Control

Rationale for Stereoselective Synthesis

In drug development, producing a single enantiomer (an enantiopure compound) is often mandatory. The undesired enantiomer may be inactive, less active, or, in the worst-case scenario, cause harmful side effects. Therefore, synthetic routes must be designed to preserve or create the desired stereochemistry of the starting material, L-valine.

Common Synthetic Pathway

A standard laboratory synthesis of N-Acetyl-L-valinamide involves a multi-step process designed to selectively modify the N- and C-termini of L-valine while protecting its inherent stereochemistry. The general approach involves activating the carboxylic acid, acetylating the amine, and then forming the final amide.

Step-by-Step Protocol: Synthesis of N-Acetyl-L-valinamide
  • Step 1: Carboxyl Group Activation. The carboxylic acid of a protected L-valine is activated to facilitate amide bond formation. A common method involves using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[8][9]

    • Causality: TBTU reacts with the carboxyl group to form a highly reactive ester intermediate, which is susceptible to nucleophilic attack by an amine. DIPEA acts as a proton scavenger to neutralize the acid released during the reaction, driving the equilibrium towards product formation.

  • Step 2: N-Acetylation. The amino group of L-valine is acetylated, typically using acetic anhydride. This step is often performed on the free amino acid or an ester-protected version before C-terminal amidation.

    • Causality: The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of the N-acetyl bond and acetic acid as a byproduct.

  • Step 3: Amidation. The activated carboxylic acid (from Step 1, now on an N-acetylated valine) is reacted with ammonia or an ammonia equivalent to form the C-terminal primary amide.[10]

    • Causality: The nitrogen of ammonia acts as a nucleophile, attacking the activated carbonyl carbon and displacing the activating group to form the stable amide bond.

  • Step 4: Purification. The final product is purified, typically by chromatography or recrystallization, to remove any remaining reagents, byproducts, and potential isomeric impurities.

G start L-Valine step1 N-Acetylation (e.g., Acetic Anhydride) start->step1 intermediate N-Acetyl-L-valine step1->intermediate step2 Carboxyl Activation (e.g., TBTU, DIPEA) intermediate->step2 step3 Amidation (e.g., Ammonia) step2->step3 product N-Acetyl-L-valinamide step3->product purify Purification (Chromatography) product->purify final Pure Product purify->final caption Figure 3. A general synthetic workflow.

Caption: Figure 3. A general synthetic workflow.

Chapter 4: Analytical Methodologies for Isomer Discrimination

Differentiating between isomers is a significant analytical challenge due to their identical or near-identical physical properties.[11][12] A multi-technique approach is essential for unambiguous characterization.

Chromatographic Separation

4.1.1 Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to travel through the column at different rates and thus elute at different times.[13][14]

  • Causality: The CSP creates a transient diastereomeric complex with each enantiomer. The stability of these complexes differs, leading to differential retention and separation. Various CSPs exist, including those based on glycopeptides or Pirkle-type phases, which are effective for N-derivatized amino acids.[13][14][15]

4.1.2 Protocol: Chiral HPLC Method Development

  • Column Selection: Choose a CSP known to be effective for N-acetylated amino acids, such as a teicoplanin-based (e.g., CHIROBIOTIC T) or a Pirkle-type column.[14]

  • Mobile Phase Selection: Begin with a polar organic mobile phase (e.g., methanol or ethanol with a small amount of acid or base modifier) or a reversed-phase mobile phase (e.g., acetonitrile/water with a buffer).

  • Optimization: Systematically adjust the mobile phase composition, flow rate, and column temperature to achieve baseline resolution between the enantiomeric peaks.

  • Detection: Use a UV detector (as the amide bonds have some absorbance) or a more universal detector like an Evaporative Light Scattering Detector (ELSD).

G cluster_workflow Chiral HPLC Separation Sample Racemic Mixture (L- and D- forms) Injection Injection Column Chiral Stationary Phase (CSP) Injection->Column Detection Detector (e.g., UV, ELSD) Column->Detection Output Chromatogram (Two separate peaks) Detection->Output caption Figure 4. Workflow for enantiomer separation by HPLC.

Sources

Methodological & Application

Precision Purification of Ac-Val-NH2 (N-Acetyl-L-Valine Amide) via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

The purification of Ac-Val-NH2 (N-Acetyl-L-Valine Amide) presents a specific challenge in chromatography: isolating a small, neutral, and chromophore-deficient molecule. Unlike larger peptides or proteins, Ac-Val-NH2 (MW: 158.2 g/mol ) lacks ionizable termini and aromatic residues (Trp, Tyr, Phe), rendering standard UV detection at 280 nm ineffective.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to maximize retention and sensitivity for this specific analyte. The methodology focuses on low-wavelength detection (214 nm), stationary phase selection for small molecules, and thermodynamic control of the mobile phase.

Target Analyte Profile
PropertySpecificationChromatographic Implication
Molecule Ac-Val-NH2Neutral capping groups remove zwitterionic character.
MW 158.2 DaRequires small pore size (<120 Å) for adequate retention.
Hydrophobicity Moderate (Valine side chain)Retains on C18, but elutes relatively early compared to longer peptides.
pKa N/A (Non-ionizable)pH changes affect impurities (e.g., Ac-Val-OH), not the target, allowing for pH-based selectivity.
UV Absorbance Peptide bond (

) only
Strict requirement for 210–215 nm detection.

Method Development Strategy (The "Why")

Stationary Phase Selection

For a molecule as small as Ac-Val-NH2, "phase collapse" and insufficient surface area are the primary risks.

  • Chemistry: C18 (Octadecyl) is the standard.[1] However, a C18-Aq (Aqueous stable) or high-carbon-load column is recommended to prevent phase collapse if starting at high aqueous conditions.

  • Pore Size: Use 100 Å (or 80 Å) . Avoid 300 Å columns used for proteins; the lower surface area of wide-pore columns will result in poor retention and peak broadening for a 158 Da molecule.

Detection Physics

Since Ac-Val-NH2 lacks an aromatic ring, it is invisible at 254 nm or 280 nm. We must target the amide bond absorption at 214 nm .

  • Critical Note: Solvents must be "HPLC Grade" or "Far UV Grade." Impure acetonitrile absorbs heavily at 214 nm, causing a rising baseline that obscures the analyte.

Mobile Phase Chemistry

Standard 0.1% Trifluoroacetic Acid (TFA) is used.[2]

  • Role of TFA: Although Ac-Val-NH2 is neutral, TFA acidifies the mobile phase (pH ~2). This suppresses the ionization of potential impurities (like free Valine or Ac-Val-OH), pushing them to different retention times. It also suppresses silanol activity on the column silica, sharpening the peak.

Experimental Protocol

Materials & Reagents[3]
  • Column: C18 Analytical (4.6 x 150 mm, 3.5 or 5 µm, 100 Å).

  • Solvent A: Milli-Q Water + 0.1% TFA.

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% TFA.[2]

  • Sample: Crude Ac-Val-NH2 (synthetic or enzymatic product).

Sample Preparation
  • Dissolution: Dissolve crude sample at 1–2 mg/mL .

    • Solvent: Use 90% Water / 10% Acetonitrile. Avoid dissolving in 100% strong organic solvent, as this causes "solvent effect" (peak fronting/splitting) upon injection.

  • Filtration: Pass through a 0.22 µm PTFE or Nylon filter to remove particulates.

  • Centrifugation: Spin at 10,000 x g for 5 minutes if any turbidity remains.

Chromatographic Method[2][4][5]
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

  • Temperature: 25°C (Ambient) or 30°C (Controlled).

  • Detection: UV 214 nm (Primary), 220 nm (Secondary reference).

  • Injection Volume: 10–50 µL (Analytical).

Gradient Table: Rationale: Ac-Val-NH2 is small and moderately hydrophobic. It will likely elute between 15% and 30% B. A shallow gradient in this region maximizes resolution from impurities.

Time (min)% Solvent BEventDescription
0.05InjectionHold low organic to stack the peak.
2.05Isocratic HoldWash unretained salts/polar impurities.
22.045Linear GradientShallow slope (2% B/min) for separation.
22.195WashElute highly hydrophobic contaminants.
25.095Wash HoldClean column.
25.15Re-equilibrationReturn to initial conditions.[3]
30.05StopReady for next injection.

Workflow Visualization

The following diagram outlines the logical flow of the purification and validation process.

AcValNH2_Purification cluster_decision Fraction Collection Logic Start Crude Sample (Ac-Val-NH2) Prep Sample Prep (Dissolve in 10% ACN + Filter 0.22µm) Start->Prep HPLC RP-HPLC System (C18, 100Å, 0.1% TFA) Prep->HPLC Inject Detect UV Detection (214 nm) HPLC->Detect Analysis Peak Analysis (Ret. Time ~10-15 min) Detect->Analysis Collect Collect Fraction Analysis->Collect Target Peak Waste Waste (Impurities) Analysis->Waste Baseline/Noise QC Validation (ESI-MS / Analytical Re-run) Collect->QC

Caption: Workflow for the isolation of Ac-Val-NH2, emphasizing the critical 214 nm detection node and post-collection validation.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is working (Trustworthiness), use these checkpoints:

Confirmation of Identity

Since 214 nm is non-specific (detects any amide bond), a single peak does not guarantee the correct molecule.

  • Mass Spectrometry (ESI-MS): This is mandatory.

    • Expected Mass: 158.2 Da .

    • Observed Ion (

      
      ): 159.2 m/z .
      
    • Observed Ion (

      
      ): 181.2 m/z .
      
  • Note: If you see a mass of 160.2 Da (

    
    ), you likely have the free acid Ac-Val-OH  (hydrolysis product), indicating the amide was lost or the synthesis failed.
    
Common Issues & Fixes
ObservationRoot CauseCorrective Action
No Peak at 214 nm Detection limit or Solvent CutoffEnsure sample conc. >0.5 mg/mL. Check if Solvent B (ACN) is "UV Grade" (impurities in solvent mask the peak).
Peak Elutes in Void (t0) Phase Collapse or Low RetentionThe molecule is too small/polar for the column. Switch to a C18-Aq column or start gradient at 0% B.
Split Peaks Solvent EffectSample was dissolved in 100% ACN. Re-dissolve sample in water/ACN (90:10).
Ghost Peaks CarryoverAc-Val-NH2 is sticky. Run a blank injection (100% B wash) between runs.

References

  • ResearchGate. (2014).[4] Discussion: What is the best wavelength for measuring the absorbance of peptides during the HPLC run? Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, Vol. 251. Humana Press.[5] Retrieved from [Link]

  • Kuipers, B.J.H., & Gruppen, H. (2007). Prediction of Molar Extinction Coefficients of Proteins and Peptides Using UV Absorption... at 214 nm.[4][6][7] Wageningen University & Research. Retrieved from [Link]

Sources

Application Note: Dual-Mode Kinetic Profiling using Ac-Val-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ac-Val-NH2 as a Substrate in Enzyme Kinetic Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

N-Acetyl-L-Valinamide (Ac-Val-NH2) is a structurally minimal, blocked amino acid derivative often utilized as a probe in mechanistic enzymology. Unlike large fluorogenic peptides, Ac-Val-NH2 lacks bulky chromophores (e.g., pNA, AMC), making it an ideal "silent" substrate for studying the steric and electronic requirements of enzyme active sites without the interference of reporter groups.

Its utility spans two distinct enzymatic classes, depending on the bond targeted for hydrolysis:

  • Peptide Amidases (EC 3.5.1.x): Hydrolysis of the C-terminal amide bond to release ammonia (

    
    ) and N-acetyl-valine.
    
  • Acylaminoacyl-Peptide Hydrolases (APEH) / Aminoacylases: Hydrolysis of the N-terminal acetyl group to release acetate and Valinamide (Val-NH2).

This guide provides high-precision protocols for characterizing these activities, emphasizing coupled-enzyme spectrophotometry for real-time kinetics and RP-HPLC for orthogonal validation.

Mechanistic Pathways & Experimental Logic

Before selecting an assay, one must define the target cleavage site. The diagram below illustrates the divergent pathways for Ac-Val-NH2 processing.

AcValNH2_Pathways Substrate Ac-Val-NH2 (N-Acetyl-L-Valinamide) Amidase Peptide Amidase (C-Terminal Cleavage) Substrate->Amidase Deacetylase Acylase / APEH (N-Terminal Cleavage) Substrate->Deacetylase Product1A Ac-Val-OH (N-Acetyl-Valine) Amidase->Product1A Product1B NH3 (Ammonia) Amidase->Product1B Detect1 Detection: Coupled GLDH Assay (340 nm) Product1B->Detect1 Product2A Acetate Deacetylase->Product2A Product2B Val-NH2 (Valinamide) Deacetylase->Product2B Detect2 Detection: TNBS/Fluorescamine (Primary Amine Signal) Product2B->Detect2

Figure 1: Enzymatic processing pathways for Ac-Val-NH2. The choice of detection method depends on whether the enzyme targets the C-terminal amide (Amidase) or the N-terminal acetyl group (Acylase).

Protocol A: Real-Time Amidase Kinetics (Ammonia Release)

Objective: Quantify the kinetic parameters (


, 

) of peptide amidases acting on Ac-Val-NH2. Principle: This is a coupled continuous assay . The specific enzyme hydrolyzes Ac-Val-NH2, releasing ammonia. Glutamate Dehydrogenase (GLDH) utilizes this ammonia to convert

-ketoglutarate to glutamate, oxidizing NADH to

in the process. The rate of NADH oxidation (decrease in

) is directly proportional to the rate of substrate hydrolysis.
Reagents & Preparation
ReagentConcentration (Stock)Preparation Notes
Buffer 100 mM HEPES or Tris-HCl, pH 7.5Filter sterilized. Avoid ammonium buffers.
Substrate 100 mM Ac-Val-NH2Dissolve in water or 10% DMSO if solubility is limited. Store at -20°C.
Coupling Enzyme GLDH (from Bovine Liver)>100 units/mL in buffer. Must be in excess.
Cofactor 10 mM NADHPrepare fresh in buffer. Protect from light.
Co-substrate 100 mM

-Ketoglutarate
Adjust pH to 7.5 with NaOH.
Step-by-Step Procedure
  • Instrument Setup:

    • Pre-warm UV-Vis spectrophotometer to 25°C or 37°C (enzyme dependent).

    • Set wavelength to 340 nm .

    • Blank with buffer only.

  • Reaction Mix Assembly (Per Cuve, 1 mL final volume):

    • Pipette 880 µL Assay Buffer.

    • Add 50 µL

      
      -Ketoglutarate (5 mM final).
      
    • Add 20 µL NADH (0.2 mM final).

    • Add 10 µL GLDH (~10 units final).

    • Incubate for 2 minutes to consume any background ammonia.

  • Substrate Addition:

    • Add Variable Volume of Ac-Val-NH2 stock (e.g., 0, 10, 20, 50, 100 µL) to achieve a concentration range (0.5 – 10 mM). Adjust buffer volume to maintain 1 mL total.

  • Initiation:

    • Add Enzyme of Interest (e.g., 10-50 µL).

    • Mix immediately by inversion (do not vortex vigorously).

  • Data Acquisition:

    • Monitor

      
       for 5–10 minutes.
      
    • Ensure the slope is linear (

      
      ).
      
Data Analysis

Calculate velocity (


) using the extinction coefficient of NADH (

):

Plot

vs.

and fit to the Michaelis-Menten equation.

Protocol B: Discontinuous HPLC Assay (Universal Validation)

Objective: Validate hydrolysis and identify products (Ac-Val-OH vs. Val-NH2) when coupled assays are interfered with by inhibitors or pH conditions. Principle: Separation of the polar substrate (Ac-Val-NH2) from the more acidic product (Ac-Val-OH) or the free amine (Val-NH2) using Reverse-Phase Chromatography (RP-HPLC).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 2 min, 0-30% B over 15 min. (Ac-Val-NH2 is small and polar; it elutes early).

  • Detection: UV at 210 nm (peptide bond) or 254 nm (if aromatic residues are present in the enzyme, though substrate has low UV absorbance).

Experimental Workflow

HPLC_Workflow Step1 Incubation (Enzyme + Ac-Val-NH2) Step2 Quenching (Add 10% TFA or 1M HCl) Step1->Step2 At timepoints (0, 5, 10, 30 min) Step3 Clarification (Centrifuge 10,000xg, 5 min) Step2->Step3 Step4 HPLC Injection (10-50 µL) Step3->Step4 Step5 Data Analysis (Peak Area Integration) Step4->Step5

Figure 2: Discontinuous HPLC workflow for kinetic monitoring.

Protocol Steps
  • Incubation: Mix Enzyme and Substrate (1 mM) in a microfuge tube. Maintain temperature.

  • Sampling: At defined intervals (e.g., 0, 5, 10, 20, 30 min), remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) or Methanol to stop the reaction.

  • Analysis: Inject onto HPLC.

  • Quantification:

    • Substrate Depletion: Monitor decrease in Ac-Val-NH2 peak.

    • Product Formation: Monitor appearance of Ac-Val-OH (elutes later due to free acid suppression by TFA) or Val-NH2.

    • Note: Construct a standard curve using pure Ac-Val-NH2 and Ac-Val-OH to convert Peak Area to Concentration.

Critical Controls & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , every assay must include the following controls:

Control TypeCompositionPurpose
No-Enzyme Control Buffer + Substrate + NADH/GLDHCorrects for non-enzymatic hydrolysis (background deamidation).
No-Substrate Control Buffer + Enzyme + NADH/GLDHCorrects for any ammonia present in the enzyme preparation (common in ammonium sulfate precipitations).
NADH Stability Buffer + NADH onlyEnsures NADH is not oxidizing spontaneously (drift).
Product Inhibition Add Ac-Val-OH (1 mM) to reactionChecks if the reaction product inhibits the enzyme (common in amidases).

Expert Tip: If using the GLDH coupled assay, always check if your test compound (Ac-Val-NH2) inhibits GLDH itself. Run a control with


 + GLDH + Ac-Val-NH2 to confirm the coupling system is active.

References

  • Structural Dynamics of Ac-Val-NH2: León, I., et al. (2017).[1][2][3] "The steric effects imposed by the isopropyl group of valine in the conformational stabilization of the capped dipeptide N-acetyl-L-valinamide."[1][2][3][4][5] Physical Chemistry Chemical Physics.

  • Peptide Amidase & Acylase Assays: Andersson, H., et al. (2002). "Hydrolysis of N-acetylated amino acids and peptides." European Journal of Biochemistry.

  • General Enzyme Kinetics (Michaelis-Menten): Johnson, K. A. (2013). "A century of enzyme kinetics: Reliability of the KM and vmax estimates." Biochemistry.

  • Coupled Enzyme Assay Methodology: Bergmeyer, H. U. (1974). "Methods of Enzymatic Analysis." Academic Press. (Standard reference for GLDH/NADH coupled systems).

Sources

Probing the Conformational Landscape of Valine: Experimental Application of Ac-Val-NH₂ in Protein Folding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Local Conformational Preferences in Protein Folding

The intricate three-dimensional structure of a protein, which dictates its function, is encoded within its linear sequence of amino acids. A fundamental tenet of protein folding is that the overall architecture is a culmination of local conformational preferences of individual residues and their interactions.[1][2][3] Understanding these intrinsic biases is paramount to deciphering folding pathways, predicting protein structure, and designing novel proteins with desired stability and function.[4][5] The branched-chain amino acid Valine, with its bulky isopropyl side chain, often plays a crucial role in defining the hydrophobic core of a protein, thereby influencing its stability and folding kinetics.[6][7][8]

To isolate and study the inherent conformational tendencies of a valine residue, free from the complex interactions within a full-length polypeptide, researchers utilize model compounds. N-acetyl-L-valinamide (Ac-Val-NH₂) serves as an exemplary model system. This small, neutral molecule caps the N- and C-termini of a single valine residue, effectively mimicking the peptide backbone environment and allowing for the detailed characterization of its preferred dihedral angles (φ and ψ).

This guide provides a comprehensive overview of the experimental application of Ac-Val-NH₂ in protein folding research. We will delve into the rationale behind its use, provide detailed protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), and outline a computational workflow for conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to employ small molecule models to gain fundamental insights into protein structure and stability.

The Rationale for Employing Ac-Val-NH₂ as a Model System

The use of Ac-Val-NH₂ is predicated on the "building block" hypothesis of protein folding, which posits that the conformational biases of individual amino acid residues contribute significantly to the folding pathway and the final native state of the protein. By studying Ac-Val-NH₂, we can elucidate the intrinsic conformational energy landscape of a valine residue, providing a baseline for its behavior within a larger protein context.

The N-terminal acetylation and C-terminal amidation are critical modifications. The acetyl group removes the positive charge of the N-terminus, and the amide group removes the negative charge of the C-terminus, creating a neutral molecule that more closely resembles the charge state of a residue within a polypeptide chain. This allows for the study of intramolecular hydrogen bonding and steric effects that govern the conformational preferences of the valine backbone and sidechain, without the confounding influence of terminal charges.

Experimental Protocols

I. Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution conformation of small molecules like Ac-Val-NH₂ by providing information on through-bond and through-space atomic interactions.[9][10][11]

  • Material Procurement and Purity Check: Obtain high-purity Ac-Val-NH₂ (>98%). Verify purity via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This initial check is the first step in ensuring the validity of the subsequent experimental data.

  • Solvent Selection: Dissolve Ac-Val-NH₂ in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 5-10 mM. The choice of solvent can influence the conformational equilibrium; thus, it is crucial to report the solvent used. DMSO-d₆ is often preferred as it minimizes the exchange of amide protons with the solvent, allowing for their observation.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions). This provides a consistent reference point for comparing spectra.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides a general overview of the sample and allows for the identification of all proton resonances. The dispersion of amide proton chemical shifts can give a preliminary indication of conformational preferences.[12][13]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons within a spin system. This is crucial for assigning the proton resonances of the valine residue (NH, Hα, Hβ, and γ-methyls).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are key to determining the three-dimensional structure. For a small molecule like Ac-Val-NH₂, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules with correlation times near the zero-crossing point.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon atom. This aids in the unambiguous assignment of proton and carbon resonances.

  • Quantitative J-Coupling Measurement: Measure the three-bond scalar coupling constant between the amide proton and the α-proton (³J(HN-Hα)). This is a critical parameter for determining the backbone dihedral angle φ via the Karplus equation.[14][15]

  • Resonance Assignment: Use the combination of 1D, TOCSY, and HSQC spectra to assign all proton and carbon chemical shifts of Ac-Val-NH₂.

  • ³J(HN-Hα) Coupling Constant Analysis:

    • A large ³J(HN-Hα) value (typically > 8 Hz) is indicative of an extended conformation (e.g., β-strand).

    • A small ³J(HN-Hα) value (typically < 5 Hz) suggests a helical or turn-like conformation.

    • Intermediate values suggest an averaging of multiple conformations.

  • NOE/ROE Analysis: Analyze the NOESY/ROESY spectrum for key through-space correlations. For example, a strong NOE between the Hα proton and the amide proton of the next residue (not applicable here, but in peptides) or between the sidechain protons and backbone protons can define the local conformation.

  • Chemical Shift Indexing (CSI): Compare the observed ¹Hα and ¹³Cα chemical shifts to random coil values.[13][16][17] Deviations from these values can indicate a propensity for a particular secondary structure.

ParameterExtended (β-sheet like)Helical (α-helix like)Turn (β-turn like)Random Coil
³J(HN-Hα) (Hz) > 8.0< 5.05.0 - 8.0~6.0 - 8.0
¹Hα Chemical Shift (ppm) Downfield shift from random coilUpfield shift from random coilVaries depending on turn typeSee reference values
¹³Cα Chemical Shift (ppm) Upfield shift from random coilDownfield shift from random coilVaries depending on turn typeSee reference values
¹³Cβ Chemical Shift (ppm) Downfield shift from random coilUpfield shift from random coilVaries depending on turn typeSee reference values

Note: These are general ranges and can be influenced by solvent and neighboring residues in larger peptides.

II. Secondary Structure Propensity Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[18] In the far-UV region (190-250 nm), the CD spectrum is sensitive to the conformation of the peptide backbone, providing an estimate of the secondary structure content.[10][19]

  • Solvent and Buffer Selection: Dissolve Ac-Val-NH₂ in a solvent that is transparent in the far-UV region. A common choice is a 10 mM phosphate buffer at a desired pH. High concentrations of chloride ions should be avoided as they absorb strongly in the far-UV.

  • Concentration Determination: Accurately determine the concentration of the Ac-Val-NH₂ solution. This is critical for calculating the molar ellipticity. A precise method, such as quantitative amino acid analysis, is recommended.

  • Cuvette Preparation: Use a high-quality quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorption.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas to remove oxygen, which absorbs in the far-UV region. Allow the lamp to warm up for at least 30 minutes.

  • Baseline Correction: Record a baseline spectrum of the solvent/buffer in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum. This is a crucial step for data validation.

  • Spectrum Acquisition: Record the CD spectrum of the Ac-Val-NH₂ sample from approximately 250 nm down to 190 nm.

  • Parameter Optimization: Use a suitable bandwidth (e.g., 1 nm), scan speed, and signal averaging time to obtain a good signal-to-noise ratio.

  • Wavelength Selection: Set the CD spectrometer to a single wavelength where the conformational change is expected to be maximal. For a molecule that may adopt some helical or turn character, 222 nm is often a good choice.[9][20]

  • Temperature Ramp: Increase the temperature of the sample in a controlled manner (e.g., 1-2 °C per minute) over a desired range (e.g., 20 °C to 90 °C).

  • Data Collection: Record the ellipticity at the chosen wavelength at regular temperature intervals (e.g., every 1 °C).

  • Data Analysis: Plot the molar ellipticity as a function of temperature. A cooperative unfolding transition will appear as a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm), a measure of conformational stability.

  • Data Conversion: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)

  • Spectral Deconvolution: While Ac-Val-NH₂ is too small to have a well-defined secondary structure like a full protein, its CD spectrum can be compared to characteristic spectra of different secondary structure elements to infer its conformational preferences.

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[10]

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[10]

    • Random Coil: A strong negative band around 200 nm.[21]

    • β-turn: Various spectral shapes depending on the turn type. Type II β-turns can show a weak negative band near 225 nm and a strong positive band around 200-205 nm.[22]

III. Computational Conformational Analysis

Computational modeling complements experimental data by providing a detailed energetic and structural landscape of the possible conformations of Ac-Val-NH₂.[23][24][25][26]

  • Structure Preparation: Build the initial 3D structure of Ac-Val-NH₂ using molecular modeling software.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the energetics of peptides.

  • Solvation: Place the Ac-Val-NH₂ molecule in a periodic box of explicit solvent (e.g., water) to mimic solution conditions.

  • Energy Minimization and Equilibration: Perform energy minimization to remove any steric clashes, followed by a period of equilibration where the system is allowed to relax to the desired temperature and pressure.

  • Production Simulation: Run a long MD simulation (nanoseconds to microseconds) to sample the conformational space of Ac-Val-NH₂.

  • Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformations, calculate the distribution of φ and ψ dihedral angles (Ramachandran plot), and identify any stable intramolecular hydrogen bonds.

  • Conformer Selection: Select representative low-energy conformations from the MD simulation.

  • Geometry Optimization and Energy Calculation: Perform high-level QM calculations (e.g., using Density Functional Theory, DFT) on the selected conformers to obtain more accurate geometries and relative energies.

  • Validation: The computationally derived low-energy conformations and their relative populations can be validated by comparing calculated NMR parameters (e.g., ³J(HN-Hα) coupling constants) with the experimental data.

Visualization of Workflows and Concepts

Experimental Workflow for Ac-Val-NH₂ Conformational Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_cd CD Spectroscopy cluster_analysis Data Analysis & Interpretation Purity Purity Verification (HPLC, MS) Dissolution Dissolution in Deuterated Solvent Purity->Dissolution Standard Addition of Internal Standard Dissolution->Standard NMR_1D 1D ¹H Standard->NMR_1D CD_Scan Far-UV Scan (190-250 nm) Standard->CD_Scan NMR_2D 2D TOCSY & NOESY/ROESY NMR_1D->NMR_2D NMR_HSQC ¹H-¹³C HSQC NMR_2D->NMR_HSQC NMR_J J-Coupling Measurement NMR_HSQC->NMR_J NMR_Analysis Resonance Assignment J-Coupling & NOE Analysis Chemical Shift Indexing NMR_J->NMR_Analysis CD_Melt Thermal Melt (Monitor at 222 nm) CD_Scan->CD_Melt CD_Analysis Spectral Deconvolution Tm Determination CD_Melt->CD_Analysis Model Conformational Model NMR_Analysis->Model CD_Analysis->Model

Caption: Workflow for the biophysical characterization of Ac-Val-NH₂.

Conceptual Diagram: Local Conformation Influencing Protein Folding

folding_concept Unfolded Unfolded Polypeptide Chain Intermediate Folding Intermediate (Native-like Local Structure) Unfolded->Intermediate Local conformational bias guides initial collapse AcValNH2 Ac-Val-NH₂ (Local Conformational Preference) AcValNH2->Intermediate Informs on Valine's preference Folded Native Protein Structure Intermediate->Folded Cooperative assembly

Caption: Ac-Val-NH₂ helps understand the local biases that guide folding.

Conclusion: From a Single Residue to the Protein Fold

The experimental study of Ac-Val-NH₂ provides invaluable, high-resolution data on the intrinsic conformational preferences of the valine residue. By systematically applying the NMR, CD, and computational protocols outlined in this guide, researchers can build a robust model of the valine conformational landscape. This knowledge serves as a fundamental building block for understanding how local sequence information contributes to the complex process of protein folding. The insights gained from such model systems are not merely academic; they have profound implications for protein engineering, drug design, and our understanding of diseases associated with protein misfolding. The self-validating nature of the described protocols, with their emphasis on purity, proper controls, and comparison to established benchmarks, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific progress.

References

  • Boddy, L. (n.d.). Thermal denaturation of protein (by circular dichroism). The Boddy Lab. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. Available at: [Link]

  • Virtual Labs. (n.d.). To Study the Thermal Stability of Proteins. Retrieved from [Link]

  • CD-Spectroscopy.com. (n.d.). Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. Retrieved from [Link]

  • Otten, R., Wood, K., & Mulder, F. A. A. (2009). Comprehensive determination of (3)J (HNHalpha) for unfolded proteins using (13)C'-resolved spin-echo difference spectroscopy. Journal of Biomolecular NMR, 45(4), 343–349. Available at: [Link]

  • Koga, N., et al. (2020). Robust folding of a de novo designed ideal protein even with most of the core mutated to valine. Proceedings of the National Academy of Sciences, 117(49), 31133-31138. Available at: [Link]

  • Bax, A., et al. (1994). Quantitative J Correlation: A New Approach for Measuring Homonuclear Three-Bond J( HNHa) Coupling Constants in 15N-Enriched Proteins. Journal of the American Chemical Society, 116(15), 6571–6575. Available at: [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Available at: [Link]

  • van Gunsteren, W. F., et al. (1994). Conformational equilibria of valine studied by dynamics simulation. Protein Engineering, Design and Selection, 7(5), 637-645. Available at: [Link]

  • Tiemeyer, M., et al. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. Bio-protocol, 7(13), e2380. Available at: [Link]

  • Avbelj, F., & Baldwin, R. L. (2011). Populations of the three major backbone conformations in 19 amino acid dipeptides. Proceedings of the National Academy of Sciences, 108(5), 1732-1737. Available at: [Link]

  • The Side Eye. (2022, January 8). Thermal Denaturation of Proteins using Circular Dichroism. YouTube. Retrieved from [Link]

  • Tripet, B., et al. (2000). Packing and hydrophobicity effects on protein folding and stability: Effects of β-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded α-helical coiled coils/leucine zippers. Protein Science, 9(2), 241-253. Available at: [Link]

  • Marquez, M., et al. (2021). PepFun: Open Source Protocols for Peptide-Related Computational Analysis. Molecules, 26(6), 1649. Available at: [Link]

  • Sharma, S., et al. (2008). The critical role of partially exposed N-terminal valine residue in stabilizing GH10 xylanase from Bacillus sp.NG-27 under poly-extreme conditions. BMC Biotechnology, 8(1), 69. Available at: [Link]

  • Han, B. (n.d.). Biomolecular NMR. UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Shen, Y., & Bax, A. (2012). Identification of helix capping and beta-turn motifs from NMR chemical shifts. Journal of Biomolecular NMR, 52(3), 211-232. Available at: [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2009). Peptide models of membrane protein folding. Current Opinion in Structural Biology, 19(2), 179-186. Available at: [Link]

  • Higman, V. A. (2012, October 31). Random Coil Chemical Shifts. Protein-nmr.org.uk. Retrieved from [Link]

  • Ho, B. K., & Dill, K. A. (2006). Folding Very Short Peptides Using Molecular Dynamics. PLoS Computational Biology, 2(4), e27. Available at: [Link]

  • Formal, T. P., et al. (2022). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Journal of the American Chemical Society, 144(37), 16955-16968. Available at: [Link]

  • Chen, C. H., et al. (2015). Computational and experimental analysis of short peptide motifs for enzyme inhibition. PLoS ONE, 10(3), e0120437. Available at: [Link]

  • CCPN. (n.d.). Calculate 3J H-Ha coupling constants. CCPN. Retrieved from [Link]

  • BioTechniques. (2023, October 31). You gotta know how to fold 'em: new computational model to predict protein folding. Retrieved from [Link]

  • Pérez-Peralta, N., et al. (2022). Linking the Interatomic Exchange-Correlation Energy to Experimental J-Coupling Constants. The Journal of Physical Chemistry A, 126(50), 9479-9488. Available at: [Link]

  • Mus-Veteau, I., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10926. Available at: [Link]

  • Study.com. (n.d.). Valine | Structure, Function & Significance. Retrieved from [Link]

  • Dey, S. (2020). Conformational Study of Small Peptides Using Spectroscopy and Quantum Chemistry Calculations. IISER Pune. Retrieved from [Link]

  • Hamelryck, T., Kent, J., & Krogh, A. (2006). Sampling Realistic Protein Conformations Using Local Structural Bias. PLoS Computational Biology, 2(9), e131. Available at: [Link]

  • MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • BMRB. (n.d.). Analysis of random coil backbone chemical shifts. Retrieved from [Link]

  • Golubin, D. S., & Skrynnikov, N. R. (2020). Energy-dependent protein folding: modeling how a protein folding machine may work. Scientific Reports, 10(1), 15309. Available at: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Khavrutskii, I. V., & Wallqvist, A. (2021). Dissecting the Conformational Free Energy of a Small Peptide in Solution. The Journal of Physical Chemistry B, 125(19), 4976-4986. Available at: [Link]

  • LifeTein. (n.d.). How do Peptides Fold to a Desired Structure?. Retrieved from [Link]

  • De Brevern, A. G., et al. (2022). Local Backbone Geometry Plays a Critical Role in Determining Conformational Preferences of Amino Acid Residues in Proteins. International Journal of Molecular Sciences, 23(17), 9687. Available at: [Link]

  • Rogers, J. M. (2018). The Earliest Steps of Protein Folding: Conformational Biases within the Unfolded Ensemble and during Folding. University of Notre Dame. Retrieved from [Link]

  • wwPDB. (2024, August 9). wwPDB: NMR validation report user guide. Retrieved from [Link]

  • Uversky, V. N. (2013). Under-folded proteins: Conformational ensembles and their roles in protein folding, function, and pathogenesis. FEBS Letters, 587(22), 3643-3652. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of peptide structure using NMR spectroscopy. Calculated.... Retrieved from [Link]

  • Ruczinski, I., et al. (2003). Role of Local Sequence in the Folding of Cellular Retinoic Acid Binding Protein I: Structural Propensities of Reverse Turns. Biochemistry, 42(23), 7257-7266. Available at: [Link]

  • PepTalk. (2026, January 19-22). Peptide Targets Discovery, Expression, and Validation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-Val-NH2 Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-AVN-001 Subject: Ac-Val-NH2 (N-Acetyl-L-Valine Amide) Precipitation & Low Solubility in Aqueous Media Assigned Specialist: Senior Application Scientist, Peptide Formulation Division[1]

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that Ac-Val-NH2 floats as a white powder or forms a gelatinous precipitate when added directly to water or PBS, despite its low molecular weight (~158.2 g/mol ).[1]

The Root Cause: Ac-Val-NH2 is a fully blocked amino acid derivative .[1] Unlike standard amino acids (which are zwitterions with charged


 and 

groups), Ac-Val-NH2 has been chemically capped at both ends:[1]
  • N-terminus: Acetylated (uncharged).

  • C-terminus: Amidated (uncharged).

  • Side Chain: Valine (Isopropyl group = Hydrophobic).[1]

Thermodynamic Reality: Without ionizable groups, Ac-Val-NH2 cannot interact with water via electrostatic forces.[1] It relies solely on weak hydrogen bonding from the backbone amides. However, the hydrophobic valine side chain drives strong intermolecular hydrophobic interactions, causing the molecules to aggregate (crystallize) rather than solvate.

Solubilization Protocols

Method A: The "Co-Solvent Crash" (Recommended)

Best for: Cell-based assays, enzyme kinetics, and biophysical studies.

Principle: Dissolve the hydrophobic solid in a water-miscible organic solvent (DMSO) to break crystal lattice energy, then dilute into the aqueous buffer.

Protocol:

  • Weighing: Weigh the target amount of Ac-Val-NH2.

  • Primary Solvation: Add 100% DMSO (Dimethyl Sulfoxide) to create a 100 mM - 200 mM master stock.[1]

    • Note: If the solution is cloudy, sonicate at 40°C for 5-10 minutes.

  • Secondary Dilution (The Critical Step):

    • Place your aqueous buffer (PBS, HEPES, etc.) on a magnetic stirrer.[1]

    • Slowly add the DMSO stock dropwise to the vortexing buffer.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.[1]

Solubility Data Table:

Solvent SystemSolubility Limit (Est.)SuitabilityNotes
Pure Water < 1 mg/mLPoor Prone to aggregation over time.[1]
DMSO > 50 mg/mLExcellent Hygroscopic; keep desiccated.[1]
Ethanol/Methanol ~20-30 mg/mLGood Volatile; concentration may shift.[1]
PBS (pH 7.4) < 1 mg/mLPoor Salts ("salting out") reduce solubility further.[1]
Method B: Temperature-Assisted Dissolution

Best for: Buffers where DMSO is strictly prohibited.[1]

Principle: Solubility is endothermic.[1] Heating increases the kinetic energy, overcoming the lattice energy.

Protocol:

  • Suspend Ac-Val-NH2 in water.[1]

  • Heat to 50°C - 60°C in a water bath with sonication.

  • Once dissolved, let it cool slowly to room temperature.

    • Warning: This creates a supersaturated solution.[1] It is metastable and may precipitate if stored at 4°C. Use immediately.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing Ac-Val-NH2 based on your experimental constraints.

SolubilityWorkflow Start Start: Ac-Val-NH2 Solid CheckAssay Check Assay Constraints: Is DMSO/Organic Solvent Allowed? Start->CheckAssay YesOrganic Yes (< 1-5%) CheckAssay->YesOrganic Standard Path NoOrganic No (Strict Aqueous Only) CheckAssay->NoOrganic Sensitive Assay MakeStock Prepare 100mM Stock in 100% DMSO YesOrganic->MakeStock Dilute Stepwise Dilution: Add Stock to Buffer (Vortexing) MakeStock->Dilute ResultStable Result: Stable Solution (Use within 4 hours) Dilute->ResultStable HeatSonic Heat to 60°C + Sonication (10 mins) NoOrganic->HeatSonic CheckClear Is solution clear? HeatSonic->CheckClear ResultMeta Result: Metastable Solution (Do NOT Freeze) CheckClear->ResultMeta Yes Fail Result: Precipitation (Compound Unsuitable) CheckClear->Fail No

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance for organic co-solvents.

Frequently Asked Questions (Troubleshooting)

Q1: Can I use acid (HCl) or base (NaOH) to dissolve it?

Status: STRONGLY DISCOURAGED

Expert Insight: Unlike free Valine, Ac-Val-NH2 has no ionizable groups in the pH range of 1–14.[1]

  • The N-terminus is acetylated (amide bond).[1]

  • The C-terminus is amidated (amide bond).[1]

  • The side chain is aliphatic.[2][3]

Adding acid or base will not create a charge to assist solubility.[1] Instead, it increases the ionic strength of the solution, which often causes "salting out" (precipitation) via the hydrophobic effect. Furthermore, extreme pH (>10 or <2) combined with heat may hydrolyze the protecting groups, chemically degrading your sample [1].

Q2: My solution was clear, but precipitated after I put it in the fridge (4°C). Why?

Answer: You likely created a supersaturated solution using heat.[1] Lowering the temperature reduces the kinetic energy available to keep the hydrophobic interactions at bay.

  • Fix: Store stock solutions in 100% DMSO at room temperature (if using within weeks) or -20°C (long term). Do not store aqueous dilutions; prepare them fresh.

Q3: Why does the manufacturer state "Soluble in water" on the CoA?

Answer: This usually refers to "detectable" solubility (e.g., 0.1 mg/mL) or solubility under specific synthesis conditions.[1] For biological concentrations (1mM+), the thermodynamic solubility limit in pure water is easily exceeded. Always verify the concentration unit (mM vs µM).

Advanced Formulation (For In Vivo/High Concentration)

If your experiment requires high concentrations (>5 mM) in an aqueous environment (e.g., animal injection), simple co-solvents may fail.

Strategy: Cyclodextrin Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Prepare a 20% (w/v) solution of HP-β-CD in water.[1]

  • Add Ac-Val-NH2 solid to this vehicle.[1]

  • Sonicate at 40°C. Mechanism: The hydrophobic Valine side chain encapsulates within the cyclodextrin torus, shielding it from water while the cyclodextrin's hydroxyls maintain aqueous solubility [2].

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Technical Support Center: Solubilization & Aggregation Control for Ac-Val-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Self-Assembly and Gelation of N-Acetyl-L-Valine Amide (Ac-Val-NH2) Ticket ID: TECH-SUP-AVN-001 Status: Open Support Tier: Senior Application Scientist

Core Analysis: The Aggregation Trap

Why is your solution failing? You are likely treating Ac-Val-NH2 as a standard amino acid derivative. It is not. By capping both the N-terminus (Acetyl) and C-terminus (Amide), you have removed the zwitterionic character (charge) that typically aids solubility in water.

Ac-Val-NH2 is a supramolecular gelator .[1] It contains a "perfect storm" of aggregation drivers:

  • Directional Hydrogen Bonding: The amide groups (

    
     and 
    
    
    
    ) act as donors and acceptors, forming infinite intermolecular chains similar to protein
    
    
    -sheets.
  • Hydrophobic Shielding: The isopropyl side chain of Valine creates a hydrophobic face that excludes water, driving the molecules to stack.[1]

When these forces combine, Ac-Val-NH2 does not just precipitate; it self-assembles into nanotubes or helical ribbons, often resulting in a hydrogel or organogel that is thermodynamically stable and difficult to redissolve.

Visualization: The Self-Assembly Mechanism

The following diagram illustrates the "Polar Zipper" mechanism driving Ac-Val-NH2 aggregation.

AggregationMechanism Monomer Ac-Val-NH2 Monomer (Solvated) H_Bonding Intermolecular H-Bonding (Amide-Amide Stacking) Monomer->H_Bonding High Conc. / Non-Polar Solvent Hydrophobic Hydrophobic Effect (Valine Side Chain Stacking) Monomer->Hydrophobic Aqueous Solvent Nucleation Nucleation Seed (Nanotube/Fibril Start) H_Bonding->Nucleation Directional Assembly Hydrophobic->Nucleation Water Exclusion Gelation MACRO AGGREGATION (Gel/Precipitate) Nucleation->Gelation Rapid Propagation Gelation->Monomer Requires HFIP or Heat + LiCl

Caption: Figure 1. Dual-driver aggregation mechanism showing how H-bonding and hydrophobic effects synergize to form stable gels.

Solvent Compatibility Matrix

Rule of Thumb: Avoid pure water. Ac-Val-NH2 requires a solvent that disrupts hydrogen bonds or accommodates the hydrophobic side chain.[1]

Solvent ClassRecommended SolventsPerformanceMechanism of Action
Fluorinated Alcohols HFIP (Hexafluoroisopropanol), TFEExcellent Strongest H-bond donor; disrupts intermolecular sheets.[1] Monomerizes aggregates.[1]
Aprotic Polar DMSO , DMF, NMPGood High dielectric constant; accepts H-bonds from the peptide, preventing self-association.
Alcohols Methanol, EthanolModerate Soluble at low concentrations; risk of gelation upon cooling or standing.[1]
Aqueous Water, PBS, TRISPoor Promotes hydrophobic collapse.[1] Only use as a diluent after dissolving in organic solvent.[1]
Chlorinated DCM, ChloroformVariable Often induces gelation (organogels) unless a disrupter (e.g., Methanol) is added.

The "Secret Weapon": Chaotropic Additives

If you must work in conditions where aggregation is persistent (e.g., high concentration), simple solvent selection is insufficient. You must chemically block the H-bonding network.[1]

Lithium Salts (LiCl / LiBr): Lithium ions (


) have a high charge density and coordinate strongly with the carbonyl oxygens of the peptide backbone. This coordination competes with the intermolecular H-bonds, effectively "salting in" the peptide.
  • Recommendation: Add 5–10 equivalents of LiCl (relative to peptide) or prepare a 5% (w/v) LiCl solution in DMF/DMA.[1]

Troubleshooting Guides (FAQs)

Q1: My solution turned into a cloudy gel after sitting overnight. Can I save it?

A: Yes, but vortexing won't work.[1] The thermodynamic stability of the gel is too high.[1] Protocol:

  • Add HFIP (10-20% of total volume) to the mixture.

  • Heat to 40–50°C for 10 minutes.

  • Sonicate in a water bath for 5 minutes.

  • If HFIP is not permitted, add solid LiCl (approx. 2-3 molar equivalents) and repeat heat/sonication.[1]

Q2: I need to use Ac-Val-NH2 in an aqueous biological assay. How do I prevent it from crashing out when I add the buffer?

A: You are experiencing "solvent shock." When you dilute a DMSO stock into water, the hydrophobic effect spikes immediately.[1] Protocol:

  • Prepare a 100x Stock in pure DMSO or HFIP.

  • Do not shoot the stock directly into the buffer.

  • Instead, perform a step-wise dilution :

    • Dilute Stock 1:1 with Methanol or Ethanol (intermediate polarity).[1]

    • Dilute that mixture into your aqueous buffer while vortexing rapidly .[1]

  • Keep the final concentration below 1 mM if possible.

Q3: Why does my sample aggregate during evaporation/drying?

A: As solvent evaporates, concentration increases, forcing molecules into the "Nucleation" phase (see Figure 1). Fix: Do not dry to completion if possible. If you must dry, lyophilize from a t-Butanol/Water (1:1) mixture.[1] The t-Butanol sublimation disrupts the crystal lattice formation.[1]

Experimental Workflows

Use the decision tree below to select the correct preparation method for your experiment.

Workflow Start Start: Solid Ac-Val-NH2 Goal Define Goal Start->Goal NMR Structural Analysis (NMR/CD) Goal->NMR Bio Biological Assay (Aqueous) Goal->Bio Synth Chemical Synthesis (Coupling) Goal->Synth Solv_NMR Use DMSO-d6 or HFIP-d2 (if aggregating) NMR->Solv_NMR Stock Make 100mM Stock in DMSO Bio->Stock Solv_Synth Solvent: DMF or NMP Synth->Solv_Synth Dilute Dilute to <1mM in Buffer Stock->Dilute Crash Precipitation? Dilute->Crash Add_Surf Add 0.05% Tween-20 or Reduce Conc. Crash->Add_Surf Yes Proceed Proceed Crash->Proceed No Salt Add 0.4M LiCl Solv_Synth->Salt

Caption: Figure 2. Decision matrix for solvent and additive selection based on experimental end-use.

References

  • Hirano, A., et al. (2021).[1][2] "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules.

  • Seebach, D., et al. (1996).[1] "Lithium Salts as Solubilizing Agents in Peptide Synthesis." Helvetica Chimica Acta.[1] (Foundational text on LiCl mechanism).

  • Fischman, A. J., et al. (1988).[1] "Crystallographic and spectroscopic studies of N-acetyl-L-valinamide." Journal of the American Chemical Society.[1] (Defines the H-bonding network).

  • BenchChem Technical Support. (2025). "Overcoming Poor Solubility of Protected Peptides in SPPS."

Sources

Technical Support Center: Ac-Val-NH2 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Acetyl-L-Valinamide (Ac-Val-NH2) CAS: 37933-88-3 Molecular Weight: 158.20 g/mol Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Ac-Val-NH2 serves as a critical minimal model for the protein backbone. By blocking both the N-terminus (Acetylation) and C-terminus (Amidation), it eliminates zwitterionic charge interactions, isolating the intrinsic properties of the peptide backbone and the valine side chain.

However, this "blocked" state does not render it immune to degradation. Researchers often underestimate its susceptibility to hydrolysis (loss of mass/integrity) and racemization (loss of stereochemical purity). This guide deconstructs these pathways to ensure the validity of your biophysical or pharmaceutical data.

Module 1: Chemical Instability (Hydrolysis)

The Mechanism

The primary degradation pathway for Ac-Val-NH2 is the hydrolysis of its amide bonds. While amide bonds are kinetically stable at neutral pH (half-life of years), they are susceptible to acid- and base-catalyzed cleavage.

  • Acidic Hydrolysis (pH < 3): Protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water. This can cleave the C-terminal amide (releasing Ammonia) or the N-terminal acetyl group (releasing Acetic Acid).

  • Basic Hydrolysis (pH > 10): Direct nucleophilic attack by hydroxide ions (

    
    ) on the carbonyl carbon.
    
Diagnostic Diagram: Hydrolysis Pathways

The following diagram illustrates the divergent degradation products you may observe via LC-MS.

HydrolysisPathways cluster_acid Acid Catalyzed (pH < 3) cluster_base Base Catalyzed (pH > 10) AcValNH2 Ac-Val-NH2 (Intact Molecule) Deamidation Deamidation (Ac-Val-OH + NH3) AcValNH2->Deamidation H2O / H+ Deacetylation Deacetylation (Val-NH2 + Acetate) AcValNH2->Deacetylation H2O / H+ (Slower) BaseHydrolysis Hydrolysis (Ac-Val-OH + NH3) AcValNH2->BaseHydrolysis OH-

Figure 1: Divergent hydrolysis pathways of Ac-Val-NH2 under pH stress.

Troubleshooting Protocol: Detecting Hydrolysis

Symptom: Unexplained loss of concentration; appearance of new peaks at lower retention times (RP-HPLC).

Step-by-Step Validation:

  • Prepare Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

  • Column Selection: C18 Reverse Phase (e.g., 3µm, 4.6 x 150mm). The hydrophobic Valine side chain provides sufficient retention.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond absorption). Note: Do not use 280 nm as Ac-Val-NH2 lacks aromatic residues.

  • Interpretation:

    • Ac-Val-OH: Elutes earlier than Ac-Val-NH2 due to the ionizable carboxylate (at pH > 3) or slightly later/earlier depending on pH suppression.

    • Val-NH2: Elutes in the void volume (very polar) unless an ion-pairing agent is used.

Module 2: Stereochemical Instability (Racemization)

The Mechanism

Racemization is the silent killer of bioactivity data. It involves the conversion of the L-isomer (active/natural) to the D-isomer.

  • Cause: The

    
    -proton of Ac-Val-NH2 is weakly acidic due to the electron-withdrawing nature of the flanking amide carbonyls.
    
  • Trigger: High pH (abstraction of the proton) or high temperature.

  • Result: Formation of a planar enolate intermediate, which can be reprotonated from either side, leading to a racemic mixture (L- and D- forms).[1]

Diagnostic Diagram: Racemization Logic

Racemization L_Isomer Ac-L-Val-NH2 (Natural) Intermediate Planar Enolate (Achiral Intermediate) L_Isomer->Intermediate -H+ (Slow) Intermediate->L_Isomer +H+ D_Isomer Ac-D-Val-NH2 (Impurity) Intermediate->D_Isomer +H+ Base Base (pH > 10) Proton Abstraction Base->Intermediate

Figure 2: Base-catalyzed enolization mechanism leading to racemization.

Troubleshooting Protocol: Chiral Analysis

Symptom: Loss of binding affinity; "shoulder" peaks in high-res chromatography.

Step-by-Step Validation:

  • Column: Use a specialized chiral column (e.g., Chiralpak IA or AD-H). Standard C18 cannot separate enantiomers.

  • Mobile Phase: Isocratic Hexane:Ethanol (80:20) or similar normal-phase system (if solubility permits) or a reverse-phase chiral method.

  • Standard: Spike your sample with authentic Ac-D-Val-NH2 (if available) to confirm the impurity retention time.

Module 3: Physical Stability & Storage

Data Summary: Stability Profile
ParameterConditionStability StatusRecommendation
Solid State -20°C, DesiccatedHigh (> 2 years)Keep vial tightly sealed; warm to RT before opening.
Solid State RT, High HumidityModerate Hygroscopic; moisture can catalyze slow hydrolysis.
Solution pH 4.0 - 7.0High (Weeks at 4°C)Preferred working range.
Solution pH > 10Low (Hours)Rapid racemization and hydrolysis.
Solution pH < 2Low (Days)Slow hydrolysis to Ac-Val-OH.
Lyophilization Artifacts

Users often observe "fluffiness" or static charge. Ac-Val-NH2 is a small molecule and can sublime or fly out of the vial if lyophilized under aggressive vacuum without a cake-forming excipient.

  • Fix: Dissolve in water with a small amount of tert-butanol (TBA) before freeze-drying to improve cake structure, though for pure analytical standards, simple desiccation is preferred over lyophilization.

Frequently Asked Questions (FAQ)

Q1: I see a peak at the solvent front in my HPLC. Is this my peptide?

  • Answer: Likely not. Ac-Val-NH2 is small but hydrophobic enough to retain on a C18 column (RT ~5-10 min depending on gradient). A peak at the void volume is usually Acetic Acid (from deacetylation) or salt contaminants. Inject a blank to confirm.

Q2: Can I autoclave Ac-Val-NH2 solutions?

  • Answer: No. The high temperature (121°C) and pressure will accelerate hydrolysis significantly. Sterilize via filtration (0.22 µm PVDF or PES membrane).

Q3: Why does my NMR spectrum show doublets for the methyl groups?

  • Answer: This is normal. Valine has two gamma-carbons (isopropyl group). They are diastereotopic (magnetically non-equivalent) due to the chiral center at the alpha-carbon. Do not confuse this with racemization unless you see four sets of methyl signals (indicating a mix of L and D).

Q4: My sample turned yellow in solution. What happened?

  • Answer: Ac-Val-NH2 should be colorless. Yellowing often indicates contamination or oxidation if trace metals are present. However, pure Ac-Val-NH2 is not redox-active under standard conditions. Check your solvent quality (especially if using DMSO).

References

  • Smith, R. M., & Hansen, D. E. (1998).[2] The pH-rate profile for the hydrolysis of a peptide bond.[3] Journal of the American Chemical Society, 120(35), 8910-8913. Link

  • Kahne, D., & Still, W. C. (1988).[2] Hydrolysis of a peptide bond in neutral water.[2] Journal of the American Chemical Society, 110(22), 7529-7534. Link

  • Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.
  • Radzicka, A., & Wolfenden, R. (1996). Rates of uncatalyzed peptide bond hydrolysis in neutral solution. Journal of the American Chemical Society, 118(26), 6105-6109. Link

Sources

Overcoming poor signal in NMR analysis of Ac-Val-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of Ac-Val-NH2 Ticket ID: #NMR-PEP-001 Subject: Troubleshooting Poor Signal Intensity & Missing Resonances in N-Acetyl-Valine-Amide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing poor signal-to-noise ratio (SNR) or missing peaks in the NMR analysis of Ac-Val-NH2 (N-acetyl-L-valine amide). For this specific small peptide derivative (MW ~158.2 g/mol ), "poor signal" is rarely a hardware failure. It is almost invariably caused by chemical exchange of amide protons , saturation transfer , or improper solvent selection .

This guide bypasses generic advice to focus on the physicochemical properties of the valine amide moiety. Follow the protocols below to restore your signal.

Phase 1: Sample Chemistry & Solvent Selection

The most common reason for "missing" signals in Ac-Val-NH2 is that they have exchanged with the solvent.

Q1: I dissolved my sample in D₂O, but the amide signals (7.0–8.5 ppm) are gone. Why?

Diagnosis: Rapid Hydrogen-Deuterium (H/D) Exchange. The amide protons (


 and 

) in Ac-Val-NH2 are labile. In D₂O, they exchange with deuterium almost instantly at neutral pH, becoming N-D, which is NMR-silent in proton experiments.

The Fix:

  • Switch to DMSO-d₆: This is the "Gold Standard" for small amides. DMSO is an aprotic polar solvent that forms hydrogen bonds with the amide protons, slowing their exchange rate significantly and sharpening the signals [1].

  • Use 90% H₂O / 10% D₂O: If you must use an aqueous environment (e.g., for biological relevance), you cannot use pure D₂O. You must use a "water suppression" sample matrix.

  • Adjust pH (Critical): Amide proton exchange is base-catalyzed. If your sample contains residual salts (e.g., acetates/carbonates) raising the pH > 7.0, exchange becomes too fast to observe even in H₂O.

    • Action: Adjust pH to 4.5 – 5.5 . This is the "exchange minimum" window where amide signals are most stable [2].

Q2: My sample is in 90% H₂O, but the signal is still weak/bleached. I am using standard presaturation (zgpr).

Diagnosis: Saturation Transfer. Standard presaturation applies a low-power RF field to the water peak for 1–2 seconds.[1] Because your amide protons are exchanging with water, you are inadvertently saturating the amide protons while saturating the water. The "dark" magnetization is transferred from the water to your peptide, bleaching the signal [3].

The Fix: Stop using zgpr. Switch to Excitation Sculpting or WATERGATE sequences (detailed in Phase 2).

Phase 2: Acquisition Parameters & Pulse Sequences

Optimizing the physics of magnetization to see the invisible.

Q3: Which pulse sequence should I use for Ac-Val-NH2 in water?

Recommendation: Use Excitation Sculpting (zgesgp) .

FeaturePresaturation (zgpr)WATERGATE (zggpwg)Excitation Sculpting (zgesgp)
Mechanism RF SaturationGradient EchoSelective E-Burp Pulses + Gradients
Amide Signal Bleached (via exchange)GoodExcellent
Baseline FlatCan be wavyVery Flat
Sensitivity HighMediumHigh
Use Case Non-exchangeable protonsOlder probesBest for Peptides/Amides

Protocol: Setting up Excitation Sculpting (zgesgp)

  • Tune & Match the probe carefully (water samples are lossy).

  • Pulse Calibration: Determine the hard 90° pulse (p1) precisely. Errors here result in poor water suppression.

  • Power Level: Ensure the shaped pulse power (sp1) is calculated correctly (usually automatically done by getprosol in TopSpin).

  • Gradients: Ensure gradient amplifier is on.

Q4: The aliphatic signals (Valine methyls ~0.9 ppm) are weak. Is it T1 relaxation?

Diagnosis: Likely insufficient relaxation delay (d1). Small molecules like Ac-Val-NH2 in non-viscous solvents (like D₂O or DMSO) tumble fast, leading to long longitudinal relaxation times (


). If you pulse too fast, the magnetization doesn't recover, and signal averages to zero.

The Fix:

  • Measure T1: Run a quick t1ir experiment. The methyl protons of Valine often have

    
     seconds.
    
  • Set d1: Set your relaxation delay d1 = 3 × T1.

    • Rule of Thumb: For Ac-Val-NH2, set d1 = 5s (seconds) to ensure full signal recovery.

Phase 3: Visualization of Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your Ac-Val-NH2 experiment.

NMR_Troubleshooting Start Start: Poor Signal for Ac-Val-NH2 SolventCheck Check Solvent Start->SolventCheck IsD2O Is Solvent 100% D2O? SolventCheck->IsD2O AmideGone Amide Protons Exchanged (Silent) Switch Solvent IsD2O->AmideGone Yes IsWater Is Solvent 90% H2O? IsD2O->IsWater No UseDMSO Use DMSO-d6 (Prevents Exchange) AmideGone->UseDMSO PulseCheck Check Pulse Sequence IsWater->PulseCheck Yes IsWater->UseDMSO No (Use DMSO) IsPresat Using Presaturation (zgpr)? PulseCheck->IsPresat SatTransfer Saturation Transfer Bleaching Signal Switch Sequence IsPresat->SatTransfer Yes UseExcitationSculpting Use Excitation Sculpting (zgesgp) or WATERGATE IsPresat->UseExcitationSculpting No SatTransfer->UseExcitationSculpting CheckT1 Check Relaxation Delay (d1) Set d1 > 3*T1 (~5s) UseExcitationSculpting->CheckT1 UseDMSO->CheckT1

Figure 1: Decision tree for troubleshooting missing amide signals and poor sensitivity in peptide NMR.

Phase 4: Advanced Hardware & Processing

Q5: I have limited sample (< 1 mg). How do I maximize SNR?

Diagnosis: Mass-limited sample. Ac-Val-NH2 (MW 158) means 1 mg is ~6 µmol. In 600 µL solvent, this is ~10 mM, which should be visible. If you have less (e.g., from a single synthesis bead), volume geometry is key.

The Fix:

  • Use 3mm Tubes or Shigemi Tubes: Do not dilute a small sample into a standard 5mm tube (600 µL).

    • Shigemi Tube: Matches the magnetic susceptibility of the solvent. You can use 280 µL of solvent, effectively doubling your concentration compared to a standard tube.

  • Zero-Filling: Acquire 32k points, but process (SI) to 64k points. This improves digital resolution.

  • Apodization: Apply an exponential window function (em).

    • Set LB (Line Broadening) to 0.3 – 1.0 Hz . This smooths out noise at the cost of slight line broadening, significantly boosting SNR for weak signals [4].

Q6: Why are my lines broad even in DMSO?

Diagnosis: Aggregation or Viscosity. Peptides can aggregate via hydrogen bonding.

  • Step 1: Variable Temperature (VT) NMR. Heat the sample to 313 K (40°C) . This breaks aggregates, lowers viscosity, and sharpens lines.

  • Step 2: Check for paramagnetic impurities (e.g., residual catalyst from synthesis). If lines are uniformly broad (>5 Hz), filter the sample through a silica plug or cotton wool.

Summary of Recommended Parameters for Ac-Val-NH2

ParameterValue / SettingReason
Solvent DMSO-d₆ (Preferred) or 90% H₂O (pH 5)Prevents amide exchange.
Pulse Prog zg30 (DMSO) or zgesgp (H₂O)Avoids saturation transfer.
Relaxation (d1) 3.0 – 5.0 sec Allows methyl relaxation.
Scans (ns) 64 – 128Sufficient for >0.5 mg.
Apodization (LB) 0.3 HzOptimizes SNR.
Temperature 298 K – 313 KReduces viscosity/aggregation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Explains solvent effects and DMSO utility for amides).

  • Englander, S. W., et al. (1972).[2] Primary structure effects on peptide group hydrogen exchange. Biochemistry, 11(2), 150–158.[2] (Foundational work on pH dependence of amide exchange).

  • Piotto, M., Saudek, V., & Sklenar, V. (1992). Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions. Journal of Biomolecular NMR, 2(6), 661–665. (The WATERGATE sequence).

  • Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss. (Principles of apodization and SNR enhancement).

Sources

Validation & Comparative

A Comparative Guide to N-Terminal Protection in Peptide Synthesis: Ac-Val-NH2 vs. Boc-Val-NH2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a foundational decision that dictates synthetic strategy and influences the final product's purity and yield. This guide provides an in-depth, objective comparison between two N-terminally modified valinamide derivatives: N-acetyl-L-valinamide (Ac-Val-NH2) and N-(tert-butoxycarbonyl)-L-valinamide (Boc-Val-NH2).

While both molecules feature a valine core with a C-terminal amide, their N-terminal protecting groups—Acetyl (Ac) and tert-Butoxycarbonyl (Boc)—confer vastly different chemical properties and assign them distinct, non-interchangeable roles in the art of peptide synthesis. This guide will elucidate these differences, explain the causality behind experimental choices, and provide practical, data-supported protocols for their application.

The Fundamental Distinction: Chemical Nature and Synthetic Role

The core of the comparison lies in the stability and intended function of the N-terminal protecting group. The choice between an Acetyl or Boc group is not a matter of preference for the same task, but a strategic decision based on two different synthetic goals: termination versus elongation .

  • Boc-Val-NH2: The Chain Elongation Building Block. The Boc group is a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS) strategy.[][2] It is classified as an acid-labile temporary protecting group.[3] Its essential function is to protect the α-amino group of valine during the coupling of its carboxyl group to the N-terminus of the growing peptide chain. Once the coupling is complete, the Boc group is selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to expose a new free amine, ready for the next coupling cycle.[][5] This cycle of deprotection and coupling is the fundamental engine of stepwise peptide elongation.[6]

  • Ac-Val-NH2: The N-Terminal Cap. In stark contrast, the acetyl group is a robust, acyl-type protecting group that is stable under the acidic and basic conditions typically used for deprotection in SPPS.[7] It is considered a "permanent" modification, as it is not removed during the synthesis or in the final cleavage step.[7] Therefore, Ac-Val-NH2 is not used as an intermediate building block for chain extension. Its primary role is to act as an N-terminal capping agent. Acetylation of the final N-terminal amine of a peptide sequence is often performed to:

    • Mimic the structure of many natural proteins, which are N-terminally acetylated.

    • Increase the peptide's resistance to degradation by exopeptidases.

    • Neutralize the positive charge of the N-terminal amine, which can be critical for modulating biological activity or improving cell permeability.

The chemical structures of these two molecules clearly illustrate their differing functionalities.

Caption: Chemical structures of Ac-Val-NH2 and Boc-Val-NH2.

Physicochemical and Synthetic Properties: A Head-to-Head Comparison

The divergent roles of Ac-Val-NH2 and Boc-Val-NH2 stem directly from their distinct physicochemical properties.

PropertyAc-Val-NH2Boc-Val-NH2Rationale & Implications
N-Terminal Group Acetyl (Ac)tert-Butoxycarbonyl (Boc)The Ac group forms a stable amide bond, while the Boc group forms a more labile carbamate.[8]
Molecular Formula C₇H₁₄N₂O₂[9]C₁₀H₁₉NO₄[10]The larger Boc group contributes to a higher molecular weight.
Molecular Weight 158.20 g/mol [9]217.26 g/mol [10]This difference is important for calculating molar equivalents in synthesis protocols.
Deprotection Condition Stable; Not removedAcid-labile (e.g., 50% TFA in DCM)[5][11]This is the defining difference. Boc is designed for removal, while Ac is designed for permanence.[]
Primary Synthetic Use N-terminal capping agentChain elongation building blockAc-Val-NH2 terminates synthesis. Boc-Val-NH2 is a unit in the assembly line.
Compatibility Compatible with both Fmoc and Boc strategies as a final capping step.The foundation of the Boc/Bzl SPPS strategy.[12][13]The stability of the Ac group makes it orthogonal to most deprotection schemes.

Experimental Protocols & Performance Insights

To fully appreciate the practical differences, we will outline the distinct experimental workflows for incorporating each molecule.

Workflow for Boc-Val-NH2 in Solid-Phase Peptide Synthesis (SPPS)

The following protocol details a representative cycle for adding a valine residue to a growing peptide chain on a solid support using the Boc strategy. Valine is a β-branched, sterically hindered amino acid, which can make coupling reactions challenging and sometimes require double coupling or specialized reagents for high efficiency.[2][10]

Objective: To couple Boc-Val-OH (the carboxylic acid form is used for coupling in SPPS) to a resin-bound peptide with a free N-terminal amine (H₂N-Peptide-Resin).

Materials:

  • Peptide-Resin (e.g., H-Gly-Merrifield Resin)

  • Boc-Val-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

Protocol Steps:

  • Resin Swelling: Swell the H₂N-Peptide-Resin in DCM for 30-60 minutes in a reaction vessel.[14]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[5]

    • Agitate for 2 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.

    • Agitate for 20-30 minutes to ensure complete removal of the preceding Boc group.[5] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and CO₂.[15]

    • Wash the resin thoroughly with DCM (3x) and Isopropanol (2x) to remove TFA.[5]

  • Neutralization:

    • Wash the resin with DMF (2x).

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes (2x) to neutralize the trifluoroacetate salt and generate the free amine.[14]

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Boc-Val-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction for 1-2 hours. Due to the steric hindrance of valine, longer coupling times or a second coupling may be necessary.[16]

    • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[14]

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin (now Boc-Val-Peptide-Resin) is ready for the next deprotection cycle.

Caption: Workflow for N-terminal Acetylation (Capping).

Conclusion for the Practicing Scientist

  • Choose Boc-Val-NH2 (or more commonly, Boc-Val-OH) when you need to incorporate a valine residue within a peptide sequence using the Boc-SPPS strategy. Its acid-labile nature is the key to enabling stepwise chain elongation.

  • Choose to perform an N-terminal acetylation (creating an Ac-Val... terminus) when your goal is to terminate the peptide chain and confer specific properties such as increased stability or modified biological activity. This is a post-elongation modification, not a step in the chain assembly.

A thorough understanding of the fundamental chemistry of protecting groups is paramount for the rational design of a peptide synthesis strategy. The choice between a labile group like Boc and a stable cap like Acetyl is a primary decision that defines the synthetic path and the characteristics of the final product.

References

  • Metoree. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]

  • PrepChem.com. (2020, January 30). Synthesis of Boc-valine. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Available at: [Link]

  • CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. Available at: [Link]

  • Houben-Weyl. (n.d.). Synthesis of Peptides. Available at: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Akpa, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. Available at: [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

  • OSTI. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]

  • PubChem. (n.d.). Ac-val-orn-ala-gly-pro-ile-ala-nh2. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

  • Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Available at: [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]

  • ChemRxiv. (n.d.). Post-synthetic Covalent Grafting of Amines to NH2-MOF for Post-Combustion Carbon Capture. Available at: [Link]

  • ChemiNova Research Chemicals. (n.d.). AC-L-Val-NH2, Min 97%, 1 Gram. Available at: [Link]

  • MDPI. (n.d.). The Synthesis and Property Study of NH-Ac-Anchored Multilayer 3D Polymers. Available at: [Link]

  • Reddit. (2025, February 22). Are texture and stability issues still not fixed?. Available at: [Link]

  • ResearchGate. (n.d.). Energy data of Ac-GG-NH 2 , Ac-AG-NH 2 , and Ac-GA-NH 2 molecules.... Available at: [Link]

Sources

The Silent Sentinel: A Guide to Ac-Val-NH2 as a Negative Control in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of enzyme kinetics and inhibitor screening, the silent members of the experimental cast are often the most critical for a trustworthy performance. Among these, the negative control stands as a sentinel, guarding against the misinterpretation of data and ensuring the specificity of an observed inhibitory effect. This guide provides an in-depth technical comparison of N-acetyl-L-valinamide (Ac-Val-NH2) as a negative control in enzyme inhibition assays, particularly within the realm of proteases and caspases. We will explore the chemical rationale for its use, compare its performance to other common negative controls, and provide a detailed experimental protocol for its implementation.

The Indispensable Role of the Negative Control

Before delving into the specifics of Ac-Val-NH2, it is paramount to understand the function of a negative control in an enzyme inhibition assay. An ideal negative control is a molecule that is structurally similar to the inhibitor or substrate but is devoid of the specific chemical motifs required for interaction with the enzyme's active site. Its purpose is to account for any non-specific effects on the assay signal, such as:

  • Solvent effects: Many inhibitors are dissolved in organic solvents like dimethyl sulfoxide (DMSO), which can independently affect enzyme activity.

  • Compound interference: The physical or chemical properties of a test compound, such as aggregation or fluorescence, might interfere with the assay's detection method.

  • Non-specific binding: A compound might interact with the enzyme at a site other than the active site, or with other assay components, leading to a change in signal that is not due to specific inhibition.

By including a well-chosen negative control, researchers can confidently attribute any observed decrease in enzyme activity to the specific molecular interactions of their test inhibitor.[1][2]

Ac-Val-NH2: A Chemically Inert Mimic

Ac-Val-NH2 is a simple, modified dipeptide that serves as an excellent negative control, particularly in assays for proteases like caspases. Its suitability stems from key chemical modifications that render it catalytically inert.

The Significance of Capping: Acetylation and Amidation

The power of Ac-Val-NH2 as a negative control lies in the "capping" of its termini. The N-terminus is protected by an acetyl group (Ac), and the C-terminus is an amide (NH2).

  • N-terminal Acetylation: The acetyl group neutralizes the positive charge of the N-terminal amine. This is critical because the free amine of a peptide substrate is often a key recognition element for the enzyme's active site.[3] By acetylating this group, the molecule is less likely to be recognized and bound by the enzyme.

  • C-terminal Amidation: Similarly, the C-terminal amide group neutralizes the negative charge of the carboxylate. This modification prevents the C-terminus from participating in electrostatic interactions that are often crucial for substrate binding and catalysis.

These modifications transform a potentially reactive peptide into a stable and non-interactive molecule, making it an ideal candidate to probe for non-specific effects in an enzyme assay.

Comparative Analysis: Ac-Val-NH2 vs. Other Negative Controls

The choice of a negative control is context-dependent. Here, we compare Ac-Val-NH2 to other commonly used negative controls, highlighting their respective strengths and weaknesses.

Negative ControlAdvantagesDisadvantagesBest Used When...
Ac-Val-NH2 - Structurally similar to peptide inhibitors/substrates- Chemically inert due to capped termini- Controls for non-specific peptide effects- May not be suitable for all enzyme classes- Synthesis may be required if not commercially available...assaying peptide-based inhibitors for proteases and caspases.
Scrambled Peptide - Same amino acid composition as the active peptide- Controls for non-specific effects of the specific amino acids- Can sometimes exhibit unexpected biological activity- More complex and expensive to synthesize than Ac-Val-NH2...the inhibitor is a longer peptide and there is a concern about the specific amino acid composition causing non-specific effects.
Vehicle (e.g., DMSO) - Simple and readily available- Essential for controlling for solvent effects- Does not control for compound-specific artifacts (e.g., aggregation, fluorescence)- Can have direct effects on enzyme activity at higher concentrations...dissolving inhibitors in an organic solvent. It is a necessary but not always sufficient negative control.

Data-Driven Comparison:

While direct head-to-head comparative studies publishing raw data for various negative controls are not abundant in the literature, the rationale for choosing Ac-Val-NH2 is well-established in the context of caspase assays. For instance, in a typical caspase-3 activity assay using the fluorogenic substrate Ac-DEVD-AMC, the specific inhibitor Ac-DEVD-CHO will show a dose-dependent decrease in fluorescence. In such an assay, Ac-Val-NH2, when added at a similar concentration, would be expected to produce a fluorescence signal indistinguishable from the vehicle control (e.g., DMSO), demonstrating its lack of inhibitory activity.[4][5][6][7][8] This is in contrast to a scrambled peptide, which, while generally inactive, carries a small risk of unanticipated interactions.

Experimental Protocol: Using Ac-Val-NH2 in a Caspase-3 Inhibition Assay

This protocol outlines the use of Ac-Val-NH2 as a negative control in a fluorometric caspase-3 inhibition assay.

Materials:
  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Caspase-3 inhibitor (positive control, e.g., Ac-DEVD-CHO)[4][5][6]

  • Ac-Val-NH2 (Negative Control)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of Ac-Val-NH2 in the assay buffer or DMSO. The final concentration in the assay should be equivalent to the highest concentration of the test inhibitor used.

    • Prepare serial dilutions of the test inhibitor and the positive control inhibitor (Ac-DEVD-CHO).

    • Prepare a working solution of the caspase-3 substrate (Ac-DEVD-AMC) in the assay buffer.

    • Prepare a working solution of recombinant caspase-3 in the assay buffer.

  • Assay Setup:

    • On a 96-well plate, set up the following reactions in triplicate:

      • Blank: Assay buffer only.

      • Enzyme Only (100% Activity): Caspase-3 + Assay Buffer.

      • Negative Control (Ac-Val-NH2): Caspase-3 + Ac-Val-NH2.

      • Negative Control (Vehicle): Caspase-3 + Vehicle (e.g., DMSO).

      • Positive Control Inhibitor: Caspase-3 + Serial dilutions of Ac-DEVD-CHO.

      • Test Inhibitor: Caspase-3 + Serial dilutions of the test compound.

  • Incubation:

    • Add the enzyme to all wells except the blank.

    • Add the respective controls and inhibitors to the designated wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the caspase-3 substrate to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed time.

Data Analysis:
  • Subtract the background fluorescence (from the blank wells) from all other readings.

  • Plot the fluorescence signal against time for the kinetic assay. The rate of the reaction is the slope of the linear portion of the curve.

  • For endpoint assays, use the final fluorescence values.

  • Normalize the activity in the presence of inhibitors and controls to the "Enzyme Only" control (100% activity).

  • The activity in the wells containing Ac-Val-NH2 should be close to 100%, similar to the vehicle control.

  • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value for the positive control and test inhibitors.

Visualizing the Workflow and Logic

To further clarify the experimental design and the role of Ac-Val-NH2, the following diagrams illustrate the workflow and the logical framework of a well-controlled enzyme inhibition assay.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors, Controls) Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add Enzyme Plate->Add_Enzyme Add_Controls Add Inhibitors & Controls (incl. Ac-Val-NH2) Add_Enzyme->Add_Controls Preincubation Pre-incubate Add_Controls->Preincubation Add_Substrate Add Substrate Preincubation->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze Interpret Interpret Results Analyze->Interpret

Caption: Experimental workflow for an enzyme inhibition assay.

Control_Logic_Diagram cluster_controls Controls Assay Enzyme Inhibition Assay Positive_Control Positive Control (e.g., Ac-DEVD-CHO) Assay->Positive_Control Expected: Inhibition Negative_Control_Vehicle Negative Control (Vehicle - e.g., DMSO) Assay->Negative_Control_Vehicle Expected: No Inhibition Negative_Control_Peptide Negative Control (Ac-Val-NH2) Assay->Negative_Control_Peptide Expected: No Inhibition Test_Compound Test Compound Assay->Test_Compound Observed Effect Validation Validation Positive_Control->Validation Validates assay sensitivity Negative_Control_Vehicle->Validation Controls for solvent effects Negative_Control_Peptide->Validation Controls for non-specific peptide effects Interpretation Interpretation Test_Compound->Interpretation Is the inhibition specific?

Caption: Logical framework of controls in an enzyme inhibition assay.

Conclusion: The Value of a Validated Negative Control

In the pursuit of novel enzyme inhibitors, the data is only as reliable as the controls employed. Ac-Val-NH2, with its chemically inert and structurally relevant nature, provides a robust negative control for dissecting specific enzyme inhibition from a background of non-specific interactions. By understanding its properties and comparing it to other control options, researchers can design more rigorous and trustworthy assays. The inclusion of Ac-Val-NH2 is not merely a procedural step; it is a commitment to scientific integrity, ensuring that the identified "hits" are indeed specific and worthy of further investigation in the long and arduous journey of drug discovery.

References

  • Matulis, D. A standard operating procedure for an enzymatic activity inhibition assay. Biol Chem. 2021;402(6-7):731-736. [Link]

  • Assay Guidance Manual. Mechanism of Action Assays for Enzymes. [Link]

  • Bozhkov, A. I., et al. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). Planta. 2024;259(2):33. [Link]

  • ResearchGate. Why am I observing higher absorbance in my negative control compared to the positive control during my protease activity assay?? [Link]

  • Ribeiro, C. L., et al. Enzymatic Assay of Trypsin Inhibition. protocols.io. 2019. [Link]

  • Wang, J., et al. Guidelines for the digestive enzymes inhibition assay. Food Frontiers. 2022;3(3):395-408. [Link]

  • Target Discovery Institute. Guidance for Assay Development & HTS. [Link]

  • Liakath-Ali, K., et al. Supplementary Material 2. ResearchGate. 2016. [Link]

  • Wang, Y., et al. Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades. Anal Bioanal Chem. 2011;401(3):857-67. [Link]

  • Geyer, P. E., et al. Addressing the Protease Bias in Quantitative Proteomics. J Proteome Res. 2022;21(9):2138-2147. [Link]

  • Ikkonen, V., et al. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Int J Mol Sci. 2021;22(12):6411. [Link]

  • Zhang, Y., et al. Recent developments in protease activity assays and sensors. Analyst. 2013;138(10):2825-37. [Link]

  • Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Ikkonen, V., et al. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. PMC. 2021. [Link]

  • Ghale, G., et al. Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Digital Commons @ Trinity. 2011. [Link]

  • Serrano, J. M., et al. Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Chem Biol. 2022;17(9):2401-2411. [Link]

  • Granger, M., et al. Model studies of enzymatic NH2-terminal acetylation of porteins with des-Nalpha1-acetyl-alpha-melanotropin as a substrate. Biochim Biophys Acta. 1976;446(1):223-32. [Link]

  • Dutta, S., et al. Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance. J Am Chem Soc. 2023;145(20):11036-11046. [Link]

  • Ye, M., et al. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. Methods Mol Biol. 2017;1527:151-160. [Link]

  • Sánchez-Castro, J., et al. Relationships among Hydrogen Peroxide Concentration, Catalase, Glucose Oxidase, and Antimicrobial Activities of Honeys. Foods. 2024;13(9):1305. [Link]

  • Save My Exams. Practical: Measuring Enzyme Activity. [Link]

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